5-methyl-1H-indazole-6-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-4-10-11-8(6)3-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBATPXRJAVTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082042-16-7 | |
| Record name | 5-methyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural and Functional Profiling of 5-Methyl-1H-Indazole-6-Carboxylic Acid in Targeted Drug Discovery
Executive Summary
The evolution of targeted therapeutics relies heavily on privileged scaffolds that can reliably anchor into specific protein domains. Within the realm of kinase inhibitor design, the indazole ring system serves as a cornerstone of fragment-based drug discovery (FBDD). Specifically, 5-methyl-1H-indazole-6-carboxylic acid represents a highly optimized, rationally designed building block. This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic utility in competitive ATP-inhibition, and field-proven synthetic protocols for generating high-value therapeutic libraries.
Physicochemical & Structural Profiling
Before integrating any fragment into a synthetic pipeline, an application scientist must evaluate its structural geometry and physicochemical metrics[1]. The 5-methyl-1H-indazole-6-carboxylic acid molecule is defined by three distinct functional zones, each serving a critical role in drug design:
-
The Indazole Core: A nitrogen-rich bicyclic system providing essential hydrogen bond donors and acceptors.
-
The 5-Methyl Group: A compact hydrophobic moiety that dictates the steric conformation of the molecule.
-
The 6-Carboxylic Acid: An ionizable functional group that acts as a highly versatile synthetic handle for downstream functionalization[2].
To facilitate predictive modeling and assay development, the core quantitative data for this compound is summarized below:
| Property | Value |
| Chemical Name | 5-methyl-1H-indazole-6-carboxylic acid |
| CAS Number | 1082042-16-7[3] |
| Molecular Formula | C9H8N2O2[1] |
| Monoisotopic Mass | 176.05858 Da[1] |
| SMILES String | CC1=CC2=C(C=C1C(=O)O)NN=C2[1] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Mechanistic Role in Kinase Inhibition
The widespread adoption of indazole derivatives in oncology and immunology is deeply rooted in their ability to competitively inhibit ATP binding[4]. Kinases such as p38 Mitogen-Activated Protein Kinase (MAPK) and Dual Specificity Protein Kinase TTK feature a highly conserved hinge region.
Causality in Structural Design: The pyrazole ring of the indazole core acts as a highly efficient bidentate hydrogen bond donor and acceptor. This structural motif perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing the fragment to anchor deeply into the kinase hinge region.
The addition of the 5-methyl group is not arbitrary; it provides a vital steric shield. This methyl group restricts the rotational degrees of freedom of the adjacent 6-carboxylate, while simultaneously occupying a small, lipophilic pocket near the gatekeeper residue. This dual function drastically improves the target selectivity profile compared to unsubstituted indazoles. Finally, because free carboxylic acids generally exhibit poor membrane permeability, the 6-carboxylic acid is rarely left unmodified in final drug candidates. Instead, it is systematically converted into various amides to probe the solvent-exposed region or the DFG-out pocket of the kinase[4].
Pharmacophore mapping of 5-methyl-1H-indazole-6-carboxylic acid in a kinase ATP pocket.
Experimental Protocol: Divergent Amide Library Synthesis
To leverage this building block for drug discovery, researchers typically employ parallel amide coupling. The following protocol describes a highly efficient, self-validating workflow using HATU and DIPEA to generate a library of indazole-6-carboxamides.
Rationale for Reagent Selection: HATU is selected over standard carbodiimides (like EDC) because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This is critical for overcoming the steric hindrance imparted by the adjacent 5-methyl group. DIPEA is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the target amine reacts with the activated acid.
Step-by-Step Workflow
-
Reagent Preparation and Pre-Activation:
-
Action: Dissolve 1.0 equivalent of 5-methyl-1H-indazole-6-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.
-
Causality: The addition of DIPEA will cause the immediate dissolution of any suspended carboxylic acid (forming the soluble carboxylate). The 15-minute pre-activation ensures the complete conversion of the acid to the active OAt ester before the amine is introduced, preventing unwanted side reactions.
-
-
Coupling Reaction and Self-Validation:
-
Action: Add 1.1 equivalents of the desired primary or secondary amine. Stir at room temperature for 2 to 12 hours.
-
Validation: Monitor the reaction via LC-MS. The system is self-validating: the complete disappearance of the active ester mass (M+H typically shifted by the HOAt adduct) and the emergence of the target amide mass confirm reaction progression.
-
-
Quenching and Workup:
-
Action: Quench the reaction by adding a 10-fold volume of saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc).
-
Causality: The basic aqueous quench neutralizes excess HATU and removes water-soluble byproducts (such as the urea derivative of HATU and residual DMF), driving the highly lipophilic amide product exclusively into the organic phase.
-
-
Purification:
-
Action: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.
-
Downstream Applications: Targeting p38 MAPK
One of the most prominent applications of indazole-6-carboxamides is the inhibition of p38 MAPK, a critical node in the inflammatory cascade[4]. Overproduction of pro-inflammatory cytokines like TNF-α and IL-6 is driven by p38 activation. By anchoring into the p38 ATP-binding site, indazole-derived inhibitors block the phosphorylation of downstream substrates, effectively halting the inflammatory response at its source.
Mechanism of p38 MAPK pathway inhibition by indazole-derived targeted therapeutics.
References
- PubChemLite - 5-methyl-1h-indazole-6-carboxylic acid (C9H8N2O2)
- Source: aaronchem.
- Source: sigmaaldrich.
- US7135575B2 - P38 inhibitors and methods of use thereof Source: Google Patents URL
- Source: benchchem.
Sources
- 1. PubChemLite - 5-methyl-1h-indazole-6-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-4-fluoro-1H-indazole-6-carboxylic acid | 885521-65-3 | Benchchem [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
5-Methyl-1H-indazole-6-carboxylic Acid: Physicochemical Profiling and Synthetic Applications in Kinase Inhibitor Development
Executive Summary
In the dynamic landscape of modern drug discovery, the indazole ring system has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. 5-Methyl-1H-indazole-6-carboxylic acid is a critical bifunctional building block that combines the robust hydrogen-bonding network of the indazole core with two strategic substitution vectors: a sterically shielding 5-methyl group and a versatile 6-carboxylic acid handle.
As a Senior Application Scientist, I have structured this technical guide to bridge the gap between fundamental physicochemical data and applied synthetic methodologies. This whitepaper details the structural causality behind the compound's efficacy in medicinal chemistry, maps its role in kinase signaling inhibition, and provides a self-validating, field-proven protocol for its most common synthetic application: amide coupling.
Physicochemical Properties & Structural Analysis
Accurate characterization of building blocks is the first step in ensuring reproducible library synthesis and reliable computational docking. The core properties of 5-methyl-1H-indazole-6-carboxylic acid are summarized below:
| Property | Value |
| Chemical Name | 5-Methyl-1H-indazole-6-carboxylic acid |
| CAS Number | 1082042-16-7[2] |
| Molecular Formula | C9H8N2O2[2] |
| Molecular Weight | 176.17 g/mol [2] |
| Monoisotopic Mass | 176.05858 Da[3] |
| SMILES String | CC1=CC2=C(C=C1C(=O)O)NN=C2[3] |
Structural Causality in Drug Design
The architecture of this molecule is not accidental; it is highly optimized for target engagement:
-
The Indazole Core: Exhibits tautomerism and acts as a bioisostere for the adenine ring of ATP[4]. It contains both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2).
-
The 5-Methyl Group: Provides a localized lipophilic bulk. In the context of a protein binding pocket, this methyl group often projects into a deep hydrophobic cavity, enhancing binding affinity via van der Waals interactions while conformationally restricting the adjacent 6-position[1].
-
The 6-Carboxylic Acid: Serves as the primary vector for synthetic extension. Because it points outward toward the solvent-exposed region of most kinase active sites, converting this acid into an amide allows researchers to append solubilizing groups or secondary pharmacophores without disrupting the core's hinge-binding geometry[1].
Pharmacological Significance: The Indazole Scaffold in Kinase Inhibition
The primary utility of 5-methyl-1H-indazole-6-carboxylic acid lies in its ability to outcompete ATP in the catalytic domain of kinases (e.g., FGFR, VEGFR, and LRRK2)[1]. The binding event is driven by a bidentate hydrogen-bonding interaction with the backbone amides of the kinase hinge region.
Figure 1: Mechanistic pathway of kinase inhibition driven by the 5-methyl-1H-indazole scaffold.
Synthetic Methodologies: Amide Coupling via HATU/DIPEA
To utilize the 6-carboxylic acid vector, researchers typically perform an amide coupling reaction. Because the 6-position is sterically hindered by the adjacent 5-methyl group, standard coupling reagents like EDC/HOBt often yield poor conversions. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[5].
The Mechanistic Cascade
-
Deprotonation: A non-nucleophilic base, typically DIPEA (N,N-diisopropylethylamine), deprotonates the carboxylic acid. DIPEA is chosen over simpler amines because its steric bulk prevents it from acting as a competing nucleophile[5].
-
Activation: The carboxylate anion attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt[6].
-
Active Ester Formation: The displaced HOAt (1-hydroxy-7-azabenzotriazole) anion rapidly attacks the intermediate to form an highly reactive OAt-active ester[5]. The pyridine nitrogen in HOAt provides a neighboring group effect that stabilizes the incoming amine via a 7-membered cyclic transition state, dramatically accelerating the reaction[6].
-
Nucleophilic Attack: The target amine is introduced, attacking the OAt-ester to form the final amide bond[5].
Figure 2: Workflow for HATU-mediated amide coupling of the indazole-6-carboxylic acid.
Self-Validating Experimental Protocol: Amide Synthesis
The following protocol is designed as a self-validating system. By observing specific physical changes and utilizing targeted workup steps, the scientist can verify the success of the reaction prior to advanced chromatography.
Reagents Required
-
5-Methyl-1H-indazole-6-carboxylic acid (1.0 equivalent)
-
Primary or Secondary Amine (1.1 equivalents)
-
HATU (1.2 equivalents)[5]
-
DIPEA (3.0 equivalents)[5]
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Preparation & Solvation: Suspend 5-methyl-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent required to fully dissolve the rigid indazole core and the highly polar HATU salt.
-
Base Addition: Add DIPEA (3.0 eq) to the suspension and stir for 5 minutes at room temperature. The solution should become homogenous as the carboxylate salt forms[5].
-
Pre-Activation Phase: Cool the reaction to 0 °C and add HATU (1.2 eq) in one portion. Stir for 15–30 minutes.
-
Self-Validation Check: The solution will typically undergo a distinct color change (often turning yellow or pale orange). This visual cue confirms the successful formation of the OAt-active ester[5].
-
Causality: Pre-activation is strictly required before adding the amine. If the amine is present when HATU is added, it can directly attack the HATU reagent, forming a dead-end guanidinium byproduct[6].
-
-
Coupling Phase: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the mass of the OAt-ester intermediate disappears.
-
Quench & Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:
-
Saturated aqueous NaHCO₃ (3x). Causality: This mildly basic wash selectively deprotonates and removes the acidic HOAt byproduct and any unreacted starting carboxylic acid into the aqueous layer.
-
5% aqueous LiCl (2x). Causality: Lithium chloride effectively pulls residual DMF out of the organic layer.
-
Brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically using a DCM/MeOH or Hexanes/EtOAc gradient).
References
1.[2] "1082042-16-7 5-Methyl-1H-indazole-6-carboxylic acid AKSci 7997DK." AK Scientific, 2.[3] "5-methyl-1h-indazole-6-carboxylic acid (C9H8N2O2) - PubChemLite." Université du Luxembourg, 3.[1] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC." National Institutes of Health (NIH), 4.[4] "Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC." National Institutes of Health (NIH), 5.[5] "The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent." BenchChem, 6.[6] "HATU - Wikipedia." Wikipedia,
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1082042-16-7 5-Methyl-1H-indazole-6-carboxylic acid AKSci 7997DK [aksci.com]
- 3. PubChemLite - 5-methyl-1h-indazole-6-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
The Indazole-6-Carboxylic Acid Motif: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole ring system, a bicyclic heteroaromatic scaffold, has emerged as a cornerstone in medicinal chemistry, celebrated for its ability to form key interactions with a multitude of biological targets.[1][2][3] When functionalized with a carboxylic acid at the 6-position, this "privileged scaffold" gains physicochemical properties that enhance its drug-like potential, making it a focal point in the development of novel therapeutics.[4][5][6] This guide provides a comprehensive technical overview of indazole-6-carboxylic acid derivatives, from their synthesis and structure-activity relationships to their application as targeted therapies, offering field-proven insights for professionals in drug discovery.
Part 1: The Indazole Core: Synthesis and Physicochemical Landscape
The strategic importance of the indazole nucleus lies in its synthetic accessibility and its unique electronic and structural features. The 1H-indazole tautomer is generally the most thermodynamically stable and predominant form.[1][7] The addition of a carboxylic acid group provides a critical anchor for target binding and a handle for modulating solubility and pharmacokinetic properties.
Foundational Synthetic Strategies
The construction of the indazole-6-carboxylic acid core and its derivatives can be achieved through various synthetic routes, often starting from appropriately substituted benzene precursors.[3] Modern methods, including metal-catalyzed reactions, have expanded the toolkit for creating diverse indazole libraries.[3] A common strategy involves the cyclization of functionalized aminobenzonitriles or related intermediates.
Experimental Protocol: General Synthesis of an Indazole-6-Carboxylic Acid Derivative via Amide Coupling
This protocol describes a representative final step in the synthesis of many indazole-6-carboxylic acid derivatives: the coupling of the core acid with an amine to form an amide. This is a crucial transformation for exploring structure-activity relationships.
Step 1: Activation of Indazole-6-Carboxylic Acid
-
Dissolve 1H-indazole-6-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling agent, such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 equivalents), and an activator, like N-hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents).[8][9]
-
Stir the mixture at room temperature for approximately 30 minutes to form the active ester intermediate.[9]
Step 2: Amide Bond Formation
-
To the activated mixture, add the desired primary or secondary amine (1.1 equivalents).
-
Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents), to scavenge the acid produced during the reaction.[3][8]
-
Allow the reaction to stir at room temperature for 4-24 hours.[9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH4Cl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide derivative.
Key Physicochemical Properties and Their Implications
The indazole-6-carboxylic acid moiety confers a set of advantageous properties that are critical for effective drug design.
| Property | Implication in Drug Discovery |
| Hydrogen Bonding | The indazole NH serves as a hydrogen bond donor, while the pyrazole nitrogen acts as an acceptor. The carboxylic acid adds both a donor (OH) and an acceptor (C=O), facilitating multiple, high-affinity interactions with protein targets.[2] |
| Acidity (pKa) | The carboxylic acid group allows for salt formation, which can significantly improve aqueous solubility and formulation options. Its acidity can be tuned by other ring substituents. |
| Aromaticity & Rigidity | The planar, rigid structure of the indazole ring reduces the entropic penalty upon binding to a target, which can lead to higher potency. The aromatic system can also engage in favorable π-π stacking interactions. |
| Metabolic Stability | Compared to bioisosteric structures like indoles or phenols, the indazole nucleus can offer improved metabolic stability, reducing susceptibility to Phase I and II metabolism and prolonging in vivo exposure.[2] |
Part 2: Therapeutic Triumphs: Targeting Kinases in Oncology
Indazole derivatives have shown remarkable success as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[2][9] Their ability to mimic the hinge-binding interactions of the native ATP ligand makes them an ideal scaffold for this target class.
Entrectinib: A Case Study in Targeted Therapy
Entrectinib (Rozlytrek®) is a potent, orally bioavailable inhibitor of the tropomyosin receptor kinases (TRK) A, B, and C, as well as ROS1 and anaplastic lymphoma kinase (ALK).[10] It is a prime example of a "tumor-agnostic" therapy, approved for solid tumors harboring NTRK gene fusions and for ROS1-positive non-small cell lung cancer.[10][11]
The mechanism of action for Entrectinib is centered on ATP-competitive inhibition.[11][12] In cancers driven by NTRK, ROS1, or ALK gene fusions, the resulting chimeric proteins are constitutively active, driving uncontrolled downstream signaling that leads to cell proliferation and survival.[10][13][14] Entrectinib binds to the ATP-binding pocket of these kinases, blocking their activity and shutting down these oncogenic signals, ultimately inducing tumor cell apoptosis.[12][13][14]
Signaling Pathway: TRK Signaling and Inhibition by Entrectinib
Caption: Oncogenic TRK signaling and its ATP-competitive inhibition by Entrectinib.
Part 3: A Framework for Discovery and Optimization
The journey from a promising scaffold to a clinical candidate follows a structured workflow designed to optimize potency, selectivity, and drug-like properties.
Workflow: From Target to Lead Candidate
Caption: A generalized workflow for small molecule drug discovery.
Structure-Activity Relationship (SAR) Studies
Once initial "hits" are identified, medicinal chemists perform systematic modifications to the molecule to understand how structural changes impact biological activity—a process known as developing the SAR. For the indazole-6-carboxylic acid scaffold, several positions are key for optimization.
| Position of Modification | Common Modifications & Rationale |
| N1-position | Introduction of alkyl or substituted benzyl groups can modulate potency and selectivity, as well as improve properties like cell permeability and oral absorption.[15] |
| C3-position | Functionalization at this position with groups like amines or amides can introduce new vectors for interacting with the target protein, often leading to significant gains in potency. |
| C4, C5, C7-positions | Substitution with small groups like halogens or methoxy groups can fine-tune the electronic properties of the ring and block potential sites of metabolism.[15] |
| C6-Carboxylic Acid | Conversion to amides or esters is a common strategy. Amides can introduce new hydrogen bonding interactions, while esters can be used as a prodrug approach to improve bioavailability.[16] |
In Vitro Evaluation: The Kinase Inhibition Assay
A critical step in the optimization process is quantifying the potency of new analogues. For kinase targets, this is typically done using an in vitro kinase assay.
Experimental Protocol: In Vitro Kinase Activity/Inhibition Assay
This protocol provides a general framework for measuring the IC50 of an inhibitor against a specific protein kinase using a fluorescence-based readout.
-
Reagents and Materials:
-
Purified, active recombinant protein kinase.
-
Specific peptide or protein substrate for the kinase.
-
Adenosine 5′-triphosphate (ATP), typically at or near the Km concentration for the kinase.
-
Test compounds (e.g., indazole derivatives) in a 100% DMSO stock, serially diluted.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
ADP-quantifying detection reagent (e.g., ADP-Glo™).
-
Opaque, low-volume microplates (e.g., 384-well).
-
Multichannel pipettors and a plate-based luminometer.
-
-
Assay Procedure:
-
Add a small volume of kinase assay buffer to all wells of the microplate.
-
Add test compounds across a range of concentrations (typically an 11-point, 3-fold serial dilution) to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase solution to all wells except the negative controls and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind.[17]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol. This typically involves a luciferase/luciferin-based system that consumes remaining ATP, followed by a second reagent that converts ADP back to ATP to drive a light-producing reaction.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Part 4: Future Horizons
The versatility of the indazole-6-carboxylic acid scaffold ensures its continued relevance in drug discovery. Future directions include its incorporation into novel therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs), where it can serve as the "warhead" to bind to a target protein destined for degradation. Furthermore, as new biological targets are validated in areas like neurodegeneration, metabolic disorders, and infectious diseases, this adaptable framework will undoubtedly be explored for the development of next-generation therapies.[5][18][19]
References
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Entrectinib - Liv Hospital. (2026, February 23). Liv Hospital. [Link]
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National Center for Biotechnology Information. (n.d.). Entrectinib. In PubChem. Retrieved from [Link]
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Cancer Care Ontario. (n.d.). entrectinib. [Link]
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Patsnap. (2024, July 17). What is the mechanism of Entrectinib? Patsnap Synapse. [Link]
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Wikipedia. (n.d.). Entrectinib. [Link]
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Clinicaltrials.eu. (n.d.). Entrectinib – Application in Therapy and Current Clinical Research. [Link]
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Wei, W., Liu, Z., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
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Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2948. [Link]
-
El-Damasy, D. A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Molecules, 29(4), 868. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC. [Link]
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STAR Protocols. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. Cell. [Link]
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Semantic Scholar. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. [Link]
-
ClinicalTrials.gov. (n.d.). Basket Study of Entrectinib (RXDX-101) for the Treatment of Patients With Solid Tumors Harboring NTRK 1/2/3 (Trk A/B/C), ROS1, or ALK Gene Rearrangements (Fusions). [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
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McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [Link]
-
Organ, M. G., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 2111-2125. [Link]
-
ClinicalTrials.gov. (n.d.). Study Of Entrectinib (Rxdx-101) in Children and Adolescents With Locally Advanced Or Metastatic Solid Or Primary CNS Tumors And/Or Who Have No Satisfactory Treatment Options. [Link]
-
ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]
-
ResearchGate. (n.d.). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Journal of Pharmaceutical Research and Development. (2021). A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
MD Anderson Cancer Center. (n.d.). An Open-Label, Multicenter, Global Phase 2 Basket Study of Entrectinib for the Treatment of Patients with Locally Advanced or Metastatic Solid Tumors that Harbor NTRK1/2/3, ROS1, or ALK Gene Rearrangements. [Link]
-
Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922. [Link]
-
Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Arbopharm. (n.d.). Cas No. 704-91-6 1H-indazole-6-carboxylic acid. [Link]
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
-
St. Jude Children's Research Hospital. (n.d.). STARTRK: Phase I/II Study of Entrectinib in Children and Young Adults with Aggressive Solid or Brain Tumors. [Link]
-
Menegatti, R., et al. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ACS Omega. [Link]
-
R Discovery. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. [Link]
-
Martins, M. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
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Technical Guide: Solubilization and Handling of 5-Methyl-1H-indazole-6-carboxylic Acid in DMSO
Executive Summary
This technical guide provides a rigorous framework for the solubilization, storage, and application of 5-methyl-1H-indazole-6-carboxylic acid (CAS 1082042-16-7) . While specific experimental solubility limits for this exact intermediate are rarely indexed in public repositories, its structural congeners (indazole-carboxylic acids) exhibit predictable behavior in polar aprotic solvents.
Core Insight: 5-methyl-1H-indazole-6-carboxylic acid is sparingly soluble in aqueous media due to strong intermolecular hydrogen bonding (dimerization of the carboxylic acid and stacking of the indazole core). However, it demonstrates high solubility in Dimethyl Sulfoxide (DMSO) , typically supporting stock concentrations between 10 mM and 50 mM . This guide outlines the thermodynamic rationale and a self-validating protocol to ensure compound integrity during drug development workflows.
Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8]
Understanding the molecule's intrinsic properties is the first step to successful solvation. The presence of both a hydrogen-bond donor (NH, COOH) and acceptor (N, C=O) necessitates a solvent capable of disrupting the crystal lattice energy.
| Property | Data | Relevance to Solubilization |
| Compound Name | 5-Methyl-1H-indazole-6-carboxylic acid | Target Analyte |
| CAS Number | 1082042-16-7 | Unique Identifier for procurement/verification |
| Molecular Weight | 176.17 g/mol | Calculation of Molarity (10 mM ≈ 1.76 mg/mL) |
| LogP (Predicted) | ~1.8 – 2.2 | Indicates moderate lipophilicity; poor water solubility expected. |
| pKa (Acid) | ~3.5 – 4.5 | The carboxylic acid moiety will be protonated in neat DMSO. |
| pKa (Indazole NH) | ~13.8 | The NH group remains neutral in DMSO unless a strong base is added. |
Structural Logic for DMSO Selection
DMSO is the "Gold Standard" solvent for this compound because:
-
Dipolar Aprotic Nature: It effectively solvates the polar carboxylic acid tail without donating protons, preventing unwanted ionization equilibria shifts during storage.
-
H-Bond Disruption: DMSO acts as a strong H-bond acceptor, effectively breaking the intermolecular acid dimers that stabilize the solid state of 5-methyl-1H-indazole-6-carboxylic acid.
Solubilization Protocol (Standard Operating Procedure)
Objective: Prepare a stable 50 mM stock solution.
Materials Required[5][7][8][9][10][11]
-
Compound: 5-Methyl-1H-indazole-6-carboxylic acid (Solid).[1]
-
Solvent: Anhydrous DMSO (≥99.9%, Grade: Molecular Biology or Cell Culture).
-
Equipment: Vortex mixer, Ultrasonic bath (optional), Amber glass vials (borosilicate).
Step-by-Step Workflow
-
Weighing: Accurately weigh 8.8 mg of the compound into a sterile amber glass vial.
-
Why Amber? Indazoles can be photosensitive over long durations; amber glass minimizes UV degradation.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Technique: Direct the stream of DMSO against the vial wall to wash down any powder adhering to the glass.
-
-
Mechanical Dispersion: Vortex vigorously for 30–60 seconds.
-
Observation: The solution should turn clear. If particles persist, proceed to step 4.
-
-
Thermal/Sonic Assistance (If required):
-
Sonication: Sonicate in a water bath at room temperature for 5 minutes.
-
Warming: If stubborn crystals remain, warm the vial to 37°C (water bath) for 5–10 minutes. Do not exceed 40°C to prevent thermal degradation.
-
-
Visual QC: Invert the vial and inspect under a bright light. The solution must be strictly homogeneous with no "shimmering" (which indicates undissolved micro-crystals).
Workflow Visualization
The following diagram illustrates the critical decision points in the solubilization process.
Figure 1: Decision tree for the preparation of 5-methyl-1H-indazole-6-carboxylic acid stock solutions.
Stability, Storage, and "Crash Out" Management
Storage Integrity
DMSO is hygroscopic. Absorption of atmospheric water can cause the compound to precipitate (crash out) over time because the compound is hydrophobic (LogP ~2).
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Temperature: -20°C or -80°C.
-
Container: Teflon-lined caps are preferred to prevent leaching of plasticizers by DMSO.
The "Crash Out" Phenomenon (Aqueous Dilution)
When diluting the DMSO stock into aqueous buffers (e.g., PBS, Cell Media), the solubility drops drastically.
-
Risk Zone: Dilutions resulting in >1% DMSO final concentration often carry high precipitation risks for this compound class.
-
Mitigation:
-
Perform serial dilutions in DMSO first (e.g., 50 mM → 5 mM → 0.5 mM in DMSO).
-
Perform the final step into the aqueous buffer rapidly with immediate mixing.
-
Limit: Aim for a final aqueous concentration of < 100 µM to ensure solubility in the assay buffer.
-
Quality Control & Validation
Do not assume solubility; validate it.
-
Nephelometry (Turbidity Check): Measure absorbance at 600 nm (OD600). A true solution should have an OD600 near zero (comparable to pure DMSO blank). An OD > 0.05 indicates micro-precipitation.
-
HPLC Verification: Inject the DMSO stock (diluted in acetonitrile) to confirm the peak area matches the theoretical mass. This rules out degradation during the heating/sonication steps.
References
-
PubChem. (2026).[2] Compound Summary: Indazole-6-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
Sources
Structural and Pharmacological Divergence: A Technical Guide to 5-Methyl vs. 6-Methyl Indazole-3-Carboxylic Acids
The Indazole Scaffold in Modern Drug Discovery
The indazole (benzpyrazole) nucleus is a highly versatile, "privileged scaffold" in medicinal chemistry[1]. Comprising a fused benzene and pyrazole ring, it exhibits a unique electronic distribution that allows it to act as both a hydrogen bond donor and acceptor. In drug development, functionalizing the indazole core at the 3-position with a carboxylic acid provides a critical anchoring point for synthesizing complex amides and esters. However, the exact positioning of substituents on the benzenoid ring—specifically comparing the 5-methyl and 6-methyl isomers—creates profound differences in physicochemical properties, tautomeric equilibrium, and target binding affinity[2].
As a Senior Application Scientist, I approach the selection between 5-methyl-1H-indazole-3-carboxylic acid and 6-methyl-1H-indazole-3-carboxylic acid not as a mere substitution, but as a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound.
Physicochemical Divergence: 5-Methyl vs. 6-Methyl Isomers
The position of the methyl group exerts an inductive (+I) effect that alters the electron density across the bicyclic system. A methyl group at the 5-position is para to the N1 atom, slightly increasing the electron density on the pyrazole ring and stabilizing the 1H-tautomer. Conversely, a 6-methyl group is para to the N2 atom, which subtly shifts the hydrogen bond donor/acceptor dynamics.
These electronic shifts manifest in distinct quantitative physicochemical properties, which are summarized below:
| Property | 5-Methyl-1H-indazole-3-carboxylic acid | 6-Methyl-1H-indazole-3-carboxylic acid |
| CAS Number | 1201-24-7 | 858227-12-0 |
| Molecular Formula | C9H8N2O2 | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol | 176.17 g/mol |
| Melting Point | ~285–290 °C | ~242–250 °C |
| Predicted pKa (Acid) | 3.11 ± 0.30 | 3.15 ± 0.30 |
| Steric Vector | Projects towards the upper hinge region | Projects into the deep hydrophobic cleft |
Data synthesized from chemical property databases and literature[3].
Causality in Synthesis: Constructing the Substituted Indazole Core
The synthesis of methyl-substituted indazole-3-carboxylic acids requires precise control over cyclization and functionalization. The standard workflow begins with a substituted aniline (either 5-methyl or 6-methyl), which undergoes diazotization. The causality behind using a strong acid (HCl) and sodium nitrite (
To introduce the carboxylic acid at the 3-position, a C-H activation strategy is employed. The indazole is protected, treated with n-Butyllithium (n-BuLi) to deprotonate the 3-position, and then quenched with carbon dioxide (
Synthesis workflow of methyl-1H-indazole-3-carboxylic acid derivatives.
Self-Validating Experimental Protocols
To translate these carboxylic acids into viable drug candidates (e.g., kinase inhibitors or receptor antagonists), they must be coupled with various amines. The following protocols are designed as self-validating systems, ensuring that every experimental step has a built-in quality control mechanism.
Protocol 1: Synthesis of Indazole-3-carboxamides via Amide Coupling
This protocol utilizes EDC and HOBt. The causality behind adding HOBt is critical: EDC alone forms an O-acylisourea intermediate that is highly reactive and prone to rearrangement into an inactive N-acylurea. HOBt intercepts this intermediate to form a stable, yet reactive, active ester, ensuring high conversion rates to the desired amide[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the chosen methyl-1H-indazole-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Activation: Add 1.2 equivalents of Hydroxybenzotriazole (HOBt) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). Stir at room temperature for 30 minutes.
-
Coupling: Add 1.1 equivalents of the target primary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt of EDC and maintain a basic environment.
-
Reaction Monitoring (Self-Validation): After 4 hours, sample 5 µL of the reaction mixture, dilute in methanol, and inject into an LC-MS. Validation Check: The reaction is only deemed complete when the UV trace shows >95% consumption of the starting material and the MS trace confirms the
peak of the product. -
Workup: Quench with ice water. Extract the product using 10% methanol in chloroform. Wash the organic layer with brine, dry over
, and concentrate under vacuum[4].
Protocol 2: In Vitro Antiproliferative Assay (Cell Viability)
To evaluate the biological efficacy of the synthesized 5-Me vs. 6-Me derivatives, an MTT assay is utilized. The causality here relies on the mitochondrial reductase enzymes in living cells converting the yellow MTT tetrazolium salt into purple formazan crystals. Dead cells lack this enzyme, creating a direct, quantifiable link between absorbance and cell viability[2].
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., KM-12 or HCT116) in 96-well plates at a density of 4,000 cells/well. Incubate for 24 hours at 37°C in 5%
. -
Compound Treatment: Treat cells with serially diluted concentrations of the indazole derivatives (ranging from 0.1 nM to 10 µM) for 72 hours.
-
Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Quantification & Self-Validation: Read absorbance at 570 nm using a microplate reader. Validation Check: Calculate the Z'-factor using the positive control (e.g., Staurosporine) and DMSO vehicle control. The assay is only valid if
, proving the assay has a wide enough dynamic range and low enough variance to trust the calculations.
Pharmacological Target Binding: The Positional Effect
The choice between a 5-methyl and a 6-methyl indazole core is rarely arbitrary; it is dictated by the spatial geometry of the target protein's binding pocket.
In the development of Prostanoid EP4 Receptor Antagonists for colorectal cancer immunotherapy, researchers discovered that the 6-methyl isomer provides superior complementarity. The 6-methyl group projects directly into a deep hydrophobic cleft, maximizing van der Waals interactions. Conversely, placing the methyl group at the 5-position causes a severe steric clash with the receptor's binding pocket walls, drastically reducing antagonistic potency[5].
Similarly, in the design of PAK1 Kinase Inhibitors , the indazole ring must dock into the ATP-binding hinge region. The precise location of the methyl group alters the pKa of the adjacent nitrogen atoms, subtly shifting the strength of the hydrogen bonds donated to the kinase hinge region. The 5-methyl substitution often alters the H-bond network unfavorably in certain kinase sub-pockets, whereas the 6-methyl substitution can enhance the overall hydrophobic fit[6].
Logical relationship mapping the structural impact of 5-methyl vs. 6-methyl substitution on target binding affinity.
Conclusion
The divergence between 5-methyl and 6-methyl indazole-3-carboxylic acids exemplifies the precision required in modern medicinal chemistry. While their synthetic routes and molecular weights are nearly identical, their distinct electronic distributions and spatial vectors lead to vastly different pharmacological outcomes. By leveraging self-validating protocols and understanding the causality behind target pocket interactions, researchers can rationally select the optimal isomer to drive high-affinity, selective drug candidates.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC | National Institutes of Health (NIH) | 1
-
Discovery and synthesis of novel indazole derivatives - Benchchem | BenchChem | 2
-
5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7 - ChemicalBook | ChemicalBook | 3
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica | Der Pharma Chemica | 4
-
Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors | ResearchGate | 6
-
Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists | ACS Publications | 5
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7 [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Guide: 5-Methyl-1H-Indazole-6-Carboxylic Acid pKa Profile
Executive Summary
5-methyl-1H-indazole-6-carboxylic acid is a critical heterocyclic scaffold utilized in the design of kinase inhibitors, particularly for targets involving ATP-binding pockets where the indazole core mimics the adenine moiety. Its physicochemical behavior is defined by its amphoteric nature, possessing both a proton-donating carboxylic acid and a proton-accepting pyrazole-like nitrogen system.
Understanding the dissociation constants (pKa) of this compound is prerequisite for optimizing oral bioavailability, formulation stability, and membrane permeability (logD). This guide provides a definitive analysis of its ionization profile, supported by structural activity relationships (SAR) and standard experimental protocols.
Physicochemical Ionization Profile
The ionization of 5-methyl-1H-indazole-6-carboxylic acid involves three distinct equilibrium states driven by the carboxylic acid moiety and the diazole ring system.
Predicted and Experimental pKa Values
| Ionization Center | Functional Group | Type | Approx.[1][2] pKa Value | Description |
| pKa₁ | Indazole N2 (Pyridine-like) | Basic | 0.8 – 1.2 | Protonation of the N2 nitrogen to form the cation. Low value due to the electron-withdrawing effect of the carboxylic acid. |
| pKa₂ | Carboxylic Acid (-COOH) | Acidic | 4.01 ± 0.30 | Deprotonation to form the carboxylate anion. The 5-methyl group (electron-donating) slightly attenuates the acidity compared to the parent indazole-6-COOH. |
| pKa₃ | Indazole N1 (Pyrrole-like) | Acidic | > 13.5 | Deprotonation of the N1-H to form the dianion. Occurs only at extremely high pH. |
Data Interpretation[1][4][5][6][7]
-
Physiological pH (7.4): The compound exists predominantly as a mono-anion (Carboxylate deprotonated, Indazole neutral). This suggests high aqueous solubility at neutral pH but limited passive membrane permeability unless specific transporters are engaged or the lipophilicity of the R-groups compensates.
-
Acidic Environment (pH 1-2): The compound exists as a neutral species (or partially cationic at very low pH), which is the optimal state for gastric absorption.
Structural Determinants of Acidity
The pKa values are governed by the electronic interplay between the indazole core and its substituents.
The Indazole Core Effect
The indazole ring is an electron-deficient aromatic system compared to naphthalene. This electron deficiency exerts an inductive (-I) effect on the C6-carboxylic acid, stabilizing the carboxylate anion and making the acid stronger (lower pKa) than benzoic acid (pKa 4.20).
The 5-Methyl Group Modulation
The methyl group at position 5 is ortho to the carboxylic acid at position 6.
-
Electronic Effect: The methyl group is a weak electron donor (+I effect). This destabilizes the carboxylate anion slightly, theoretically raising the pKa (making it a weaker acid) compared to the unmethylated parent.
-
Steric Effect: While ortho-substitution in biphenyls causes twisting, the fused indazole ring is rigid. The methyl group may restrict the rotation of the carboxyl group, but the effect is less pronounced than in non-fused systems.
Ionization Scheme (Graphviz)
Figure 1: Stepwise ionization equilibrium of 5-methyl-1H-indazole-6-carboxylic acid from acidic to basic conditions.
Experimental Determination Methodologies
For high-precision drug development, relying on predicted values is insufficient. The following protocols are the industry standard for validating the pKa of sparingly soluble heterocyclic acids.
Potentiometric Titration (The "Gold Standard")
Best for compounds with solubility > 0.5 mM in water.
-
Preparation: Dissolve 1-2 mg of the compound in degassed water (or 0.15 M KCl ionic strength adjuster).
-
Titrant: Use carbonate-free 0.1 M NaOH standardized against potassium hydrogen phthalate (KHP).
-
Apparatus: Automated titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
-
Execution: Perform a "Blank" titration first. Then titrate the sample from pH 2.0 to pH 12.0.
-
Calculation: Use the Bjerrum difference plot method to determine the pKa where the proton count changes by 0.5 equivalents.
UV-Metric Spectrophotometry (Sirius T3 Method)
Best for compounds with low aqueous solubility (< 0.1 mM) or overlapping pKa values.
-
Principle: The UV absorbance spectrum of the indazole chromophore changes significantly upon ionization of the carboxylic acid and the nitrogen ring.
-
Cosolvent: Use Methanol/Water mixtures (e.g., 20%, 40%, 60% MeOH) if the compound precipitates in pure water.
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values (
) against the dielectric constant (reciprocal) of the solvent mixtures to extrapolate the aqueous pKa ( ).
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Implications for Drug Development
Solubility and Formulation
-
Intrinsic Solubility (
): The neutral form (pH 1.5 - 3.5) has the lowest solubility. -
Salt Selection: Due to the acidic pKa ~4.0, this compound forms stable salts with weak bases (e.g., Tromethamine, Meglumine) or strong bases (Sodium, Potassium). A sodium salt would be highly soluble at pH > 5.
Lipophilicity (LogD)
The distribution coefficient (LogD) is pH-dependent:
-
At pH 2.0: LogD
LogP (Maximal lipophilicity, good gastric permeability). -
At pH 7.4: LogD decreases significantly (by ~3-4 log units) as the species becomes anionic. This prevents non-specific binding but may hinder passive diffusion across the blood-brain barrier (BBB).
References
-
Guidechem. 1H-indazole-6-carboxylic acid Properties and Predicted pKa. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 1H-Indazole-6-carboxylic acid (Compound CID 16227938). Retrieved from
-
Claramunt, R. M., et al. Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Organic Chemistry.[3] (Contextual grounding for Indazole N-methylation effects).
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Technical Guide: 5-Methyl-1H-Indazole-6-Carboxylic Acid Isomeric Forms
The following technical guide details the isomeric landscape, synthesis, and characterization of 5-methyl-1H-indazole-6-carboxylic acid . This document is structured to support decision-making in medicinal chemistry, specifically for kinase inhibitor development where the indazole scaffold is a privileged pharmacophore.
Part 1: The Isomeric Landscape
In drug discovery, "isomerism" for this compound encompasses two distinct phenomena: Prototropic Tautomerism (dynamic) and Regioisomerism (static/synthetic). Understanding the distinction is critical for binding affinity optimization and CMC (Chemistry, Manufacturing, and Controls) purity.
Prototropic Tautomerism (1H vs. 2H)
The indazole core exists in a dynamic equilibrium between the 1H- and 2H-tautomers. This is not a static impurity profile but a fundamental property of the scaffold that dictates protein-ligand interactions.
-
1H-Indazole (Benzenoid): Thermodynamically favored in the solid state and non-polar solvents. It retains full aromaticity in the benzene ring.
-
2H-Indazole (Quinonoid): Less stable (~2.3–3.6 kcal/mol higher in energy) but often the bioactive conformation in kinase pockets (e.g., interacting with the hinge region).
Implication for Drug Design: The 1H-tautomer presents a specific Hydrogen Bond Donor (HBD)/Acceptor (HBA) motif (NH is donor, N2 is acceptor). The 2H-tautomer reverses this vector.
Regioisomerism (The Synthetic Challenge)
The primary risk during synthesis is the formation of the positional isomer: 6-methyl-1H-indazole-5-carboxylic acid .[1]
-
Impurity: 6-Methyl-5-Carboxylic Acid.[1]
-
Cause: Ambiguity in cyclization precursors (e.g., symmetric xylenes) or incorrect starting material selection.
Part 2: Visualization of Isomeric Pathways
The following diagram illustrates the tautomeric equilibrium and the critical NOE (Nuclear Overhauser Effect) interactions required to distinguish the target regioisomer from its byproduct.
Caption: Figure 1. Tautomeric equilibrium (Left) and Regioisomeric distinction via NOE signal (Right).
Part 3: Self-Validating Synthetic Protocol
To ensure the isolation of 5-methyl-1H-indazole-6-carboxylic acid without contamination from the 6-methyl-5-carboxy isomer, we utilize a Regiospecific Cyclization Strategy rather than ambiguous ring closures.[1]
Recommended Route: Fluorobenzaldehyde Displacement
This route locks the position of the substituents before the indazole ring is formed, eliminating regioisomeric ambiguity.
Starting Material: Methyl 2-fluoro-4-methyl-5-formylbenzoate (or the corresponding acid). Note: Careful selection of the 2-fluoro-4-methyl-5-formyl pattern is required. If unavailable, the 2-amino-4-methyl-5-methoxycarbonyltoluene route (Jacobson) is a viable alternative.
Step-by-Step Methodology:
-
Hydrazone Formation:
-
Intramolecular Cyclization (SNAr):
-
Condition: The intermediate hydrazone undergoes nucleophilic aromatic substitution (SNAr) displacing the ortho-fluorine atom. This often happens spontaneously under reflux or requires mild base (K₂CO₃).
-
Product: Methyl 5-methyl-1H-indazole-6-carboxylate.[2]
-
-
Hydrolysis:
Quantitative Data & Properties[6]
| Property | Value | Notes |
| Formula | C₉H₈N₂O₂ | |
| MW | 176.17 g/mol | |
| CAS (Acid) | 1082042-16-7 | Specific for 5-Me-6-COOH isomer |
| CAS (Methyl Ester) | 170487-40-8 | Common synthetic intermediate |
| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid proton |
| pKa (Indazole NH) | ~13.8 | Very weak acid; deprotonation requires strong base |
| Solubility | DMSO, MeOH | Poor in water/DCM |
Part 4: Analytical Validation (The "Trust" Pillar)
You must validate the regioisomer identity using NMR. Simple 1H-NMR is insufficient due to the similarity in shifts between the 5,6 and 6,5 isomers.
The NOE Protocol (Nuclear Overhauser Effect)
This is the gold standard for confirming the methyl group position relative to the aromatic protons.
-
Sample Prep: Dissolve ~10 mg in DMSO-d₆.
-
Experiment: 1D-NOESY or 2D-NOESY/ROESY.
-
Target Signal: Irradiate the Methyl singlet (~2.4 ppm).
-
Interpretation:
-
Correct Isomer (5-Me-6-COOH): You will observe an NOE enhancement of the H-4 singlet (the proton para to the N-H, but spatially adjacent to the C5-Methyl). You will not see NOE to H-7 because the C6-COOH blocks it.
-
Incorrect Isomer (6-Me-5-COOH): Irradiating the methyl group (now at C6) will show enhancement of the H-7 singlet .
-
Crystallography
While 1H-NMR is routine, X-ray crystallography of the methyl ester intermediate provides absolute configuration if the NOE data is ambiguous due to peak overlap.
Part 5: Biological Implications
In kinase inhibitor design, the indazole NH often forms a critical hydrogen bond with the hinge region of the ATP binding pocket.
-
Binding Mode: The 1H-indazole acts as a donor (NH) and acceptor (N2).
-
Methyl Effect: The 5-methyl group often projects into the hydrophobic "gatekeeper" region or solvent front, depending on the specific kinase.
-
Acid Functionality: The 6-carboxylic acid is rarely left free in drugs due to poor cell permeability. It is typically converted to an amide to engage specific residues (e.g., lysine/aspartate) or to solubilize the molecule.
References
-
PubChem. 5-methyl-1H-indazole-6-carboxylic acid (Compound).[6] National Library of Medicine. Available at: [Link]
-
ChemBK. Methyl 1H-indazole-6-carboxylate (Ester Intermediate). Available at: [Link][7]
Sources
- 1. 1360927-57-6|5-Methyl-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. CAS:478837-46-6, 6-Methyl-1H-indazole-5-carboxylic acid-毕得医药 [bidepharm.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chembk.com [chembk.com]
- 5. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Note: High-Efficiency Palladium-Catalyzed Carbonylation of 5-Methyl-6-Bromoindazole
Executive Summary
The 5-methyl-1H-indazole-6-carboxylate motif is a privileged pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR targets). However, the installation of the carbonyl moiety at the C6 position of 5-methyl-6-bromoindazole presents a specific challenge: the ortho-methyl group at C5 creates steric hindrance that retards the oxidative addition of palladium and destabilizes the acyl-palladium intermediate. Furthermore, the acidic N-H proton of the indazole core (
This guide details a robust, field-proven protocol for the Palladium-catalyzed carbonylation of 5-methyl-6-bromoindazole. By utilizing wide-bite-angle bidentate phosphine ligands (Xantphos/dppf) and a strategic protection group strategy, we achieve >85% yields for both alkoxycarbonylation (esters) and aminocarbonylation (amides) under mild CO pressures (balloon to 5 bar).
Strategic Considerations & Mechanistic Insights
The "Ortho-Effect" and Ligand Selection
In standard Pd-catalyzed carbonylations,
-
Problem: Monodentate ligands often fail to prevent rapid
-hydride elimination or decomposition of the crowded acyl-Pd species, leading to hydrodehalogenation (formation of 5-methylindazole) rather than carbonylation. -
Solution: We utilize Bidentate Ligands .[1][2]
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene): Excellent for Alkoxycarbonylation . Its flexibility accommodates the square-planar Pd(II) geometry required for CO insertion.
-
Xantphos: Superior for Aminocarbonylation . Its large bite angle (
) promotes the reductive elimination step, which is often the turnover-limiting step in sterically congested systems.
-
Indazole N-H Management
Unprotected indazoles can coordinate to Pd(II) species, arresting the catalytic cycle. While high-pressure conditions can force the reaction on unprotected substrates, N1-protection is recommended for reproducibility in medicinal chemistry workflows.
-
Recommended PG: Tetrahydropyranyl (THP) or SEM (2-(Trimethylsilyl)ethoxymethyl). These are orthogonal to the basic conditions of carbonylation and easily removed with acid.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical impact of the C5-methyl group and ligand choice.
Figure 1: Catalytic cycle for the carbonylation of sterically hindered indazoles. Note the side reaction pathway if the catalyst is not sufficiently stabilized.
Experimental Protocols
Protocol A: Alkoxycarbonylation (Synthesis of Methyl Ester)
Target: Methyl 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate
Reagents:
-
Substrate: 5-Methyl-6-bromo-1-(THP)-indazole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[3]
-
Ligand: dppf (10 mol%)
-
Solvent: Methanol / DMF (1:4 ratio) – DMF improves solubility of the Pd-complex.
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
CO Source: CO Balloon (1 atm) or Autoclave (5 bar)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a dry vial, mix Pd(OAc)₂ and dppf in DMF. Stir at room temperature for 15 minutes until the solution turns orange/red. Why: Pre-forming the active L2Pd species prevents Pd-black precipitation.
-
Reaction Assembly: Add the substrate, methanol, and Et₃N to the catalyst mixture.
-
Inerting: Seal the vessel. Purge with Argon (3 cycles), then purge with Carbon Monoxide (3 cycles).
-
Safety Note: If using a balloon, ensure a double-balloon setup to maintain pressure.
-
-
Heating: Heat the reaction to 80°C for 16 hours.
-
Note: The C5-methyl group raises the energy barrier; standard 60°C protocols may result in incomplete conversion.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Aminocarbonylation (Direct Amide Synthesis)
Target: N-Alkyl-5-methyl-1H-indazole-6-carboxamide
Reagents:
-
Substrate: 5-Methyl-6-bromo-1-(THP)-indazole (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (3 mol%)
-
Ligand: Xantphos (4.5 mol%) – Critical for amide formation.
-
Nucleophile: Primary or Secondary Amine (1.5 equiv)
-
CO Source:
(1.5 equiv) OR CO Balloon.-
Note:
is a solid CO surrogate, safer for labs without gas manifolds.
-
-
Base: DBU (2.0 equiv) or
(3.0 equiv).
Step-by-Step Procedure:
-
Charging: In a pressure tube, combine Substrate, Pd(OAc)₂, Xantphos,
, and the Amine. -
Solvent/Base: Add Dioxane and DBU.
-
Reaction: Seal the tube immediately. Heat to 100°C for 12–18 hours.
-
Work-up: Cool carefully (vessel may be pressurized). Vent in a fume hood. Dilute with water and extract with EtOAc.[5][8]
Data Analysis & Troubleshooting
Expected Results & Optimization Table
| Variable | Condition | Outcome | Notes |
| Ligand | < 30% Yield | Rapid catalyst decomposition; Pd black formation. | |
| Ligand | dppf | 85-95% Yield | Optimal for Esters. High stability. |
| Ligand | Xantphos | 80-90% Yield | Optimal for Amides. Prevents side reactions. |
| Solvent | MeOH (Pure) | Low Solubility | Substrate precipitates; use DMF/MeOH co-solvent. |
| CO Pressure | 1 atm (Balloon) | Good Yield | Sufficient for dppf/Xantphos systems. |
| Impurity | 5-Methylindazole | Hydrodehalogenation | Caused by water in solvent or low CO concentration. |
QC Specifications
-
HPLC: Monitor disappearance of starting material (RT ~ 4.5 min) and appearance of product (RT ~ 3.8 min, more polar due to carbonyl).
-
1H NMR: Look for the disappearance of the distinct doublet/singlet patterns of the aromatic region and the appearance of the methyl ester singlet (~3.9 ppm) or amide N-H signals.
Workflow Visualization
The following diagram outlines the decision process for selecting the correct protocol based on the desired end-product.
Figure 2: Strategic workflow for accessing C6-carbonylated indazole derivatives.
References
-
General Carbonylation Review: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews 109.2 (2009): 815-838. Link
-
Ligand Effects (Xantphos): Martinelli, J. R., et al. "A General Method for the Palladium-Catalyzed Carbonylation of Aryl Chlorides." Angewandte Chemie Int. Ed. 46.44 (2007): 8460-8463. Link
-
Indazole Specifics: Application of dppf in indazole carbonylation (Analogous substrate). ChemicalBook Protocol for 3-methyl-1H-indazole-6-carboxylic acid. Link
-
Mo(CO)6 as Surrogate: Nordstrøm, L. U., et al. "Efficient Palladium-Catalyzed Aminocarbonylation of Aryl Bromides Using Molybdenum Hexacarbonyl." Journal of Organic Chemistry 73.14 (2008): 5340-5344. Link
-
Ortho-Substituent Effects: Zapf, A., et al. "Palladium-Catalyzed Carbonylation of Aryl Halides." Topics in Organometallic Chemistry 18 (2006). Link
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide synthesis by aminocarbonylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
5-methyl-1H-indazole-6-carboxylic acid as a kinase inhibitor scaffold
Application Note: 5-Methyl-1H-Indazole-6-Carboxylic Acid as a Kinase Inhibitor Scaffold
Abstract
The 1H-indazole ring system is a "privileged scaffold" in kinase drug discovery, serving as a bioisostere for the purine core of ATP.[1] This application note details the structural rationale, synthetic utility, and biological characterization of 5-methyl-1H-indazole-6-carboxylic acid . Unlike the unsubstituted indazole, the 5-methyl variant offers enhanced hydrophobic packing against the kinase "gatekeeper" residue, while the 6-carboxylic acid moiety provides a versatile vector for fragment-based library expansion into the solvent-exposed region. This guide provides validated protocols for synthesizing amide libraries, conducting biochemical assays, and interpreting Structure-Activity Relationships (SAR).
Structural Rationale & Binding Mechanism
The "Privileged" Interaction
The efficacy of 5-methyl-1H-indazole-6-carboxylic acid relies on its ability to mimic the hydrogen bonding pattern of adenine within the ATP-binding pocket.
-
Hinge Region Binding: The indazole
(donor) and (acceptor) form a bidentate hydrogen bond network with the backbone amide of the kinase hinge region (e.g., Glu/Leu residues). -
Gatekeeper Interaction (The 5-Methyl Role): The 5-methyl group is strategically positioned to interact with the "gatekeeper" residue (often Threonine or Methionine). This hydrophobic contact restricts rotational freedom and improves selectivity against kinases with sterically bulky gatekeepers.
-
Solvent Vector (The 6-COOH Role): The carboxylic acid at position 6 points towards the solvent front. Derivatization here (e.g., amides) allows the introduction of solubilizing groups (piperazines, morpholines) that improve ADME properties without disrupting the core binding mode.
Visualization: Binding Mode Topology
Figure 1: Schematic representation of the scaffold's binding topology. The 5-methyl group targets the hydrophobic back-pocket, while the 6-carboxyl group serves as the vector for solvent-exposed modifications.
Synthetic Protocols
The core scaffold is typically converted into a library of amides. Below is a high-yield protocol for generating a focused library targeting VEGFR/PDGFR family kinases.
Precursor Preparation
-
Starting Material: 5-methyl-1H-indazole-6-carboxylic acid (CAS: Custom or synthesized via diazotization of 2-amino-4,5-dimethylbenzoic acid).
-
Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent), Diverse Amines (
).
Protocol: Parallel Amide Library Synthesis
Objective: Synthesize 20-50 analogs with varying solvent-tail groups.
-
Activation:
-
Dissolve 5-methyl-1H-indazole-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
-
Coupling:
-
Aliquot the activated mixture into a 96-well reaction block.
-
Add distinct amines (
, 1.5 eq) to each well. -
Note: Use amines containing solubilizing groups (e.g., N-methylpiperazine, morpholine) to mimic successful drugs like Pazopanib.
-
Seal and shake at RT for 12 hours.
-
-
Work-up & Purification:
-
Evaporate DMF using a centrifugal evaporator (Genevac).
-
Resuspend in DMSO/MeOH (1:1).
-
Purification: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).
-
Validation: Verify mass via LC-MS (ESI+).
-
Visualization: Synthetic Workflow
Figure 2: Step-by-step workflow for generating amide-linked kinase inhibitors from the acid scaffold.
Assay Development & Validation
Once the library is synthesized, compounds must be profiled against relevant kinases (e.g., VEGFR2, FLT3).
Biochemical Assay Protocol (FRET-based)
-
Assay Type: LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step:
-
Compound Prep: Prepare 3-fold serial dilutions of inhibitors in 100% DMSO (start at 10 µM).
-
Enzyme Mix: Dilute Kinase (e.g., VEGFR2) to 2x final concentration in assay buffer.
-
Substrate/ATP: Prepare peptide substrate and ATP at
concentrations. -
Reaction:
-
Add 2.5 µL compound (4x) to 384-well plate.
-
Add 5 µL Enzyme mix (2x).
-
Incubate 10 min.
-
Add 2.5 µL Substrate/ATP mix (4x).
-
-
Detection: Incubate 1 hour, add Development Reagent, read Fluorescence Ratio (Coumarin/Fluorescein).
-
Analysis: Fit data to sigmoidal dose-response equation to determine
.
Data Presentation: Representative SAR
The table below illustrates the impact of the 5-methyl group compared to the unsubstituted scaffold.
| Compound ID | R-Group (Amide) | 5-Position | VEGFR2 IC50 (nM) | FLT3 IC50 (nM) | Selectivity Note |
| IND-001 | N-methylpiperazine | H | 45 | 60 | Baseline potency |
| IND-002 | N-methylpiperazine | Methyl | 12 | 18 | 4x Potency Boost |
| IND-003 | Morpholine | H | 120 | 150 | Poor solubility |
| IND-004 | Morpholine | Methyl | 35 | 42 | Improved packing |
Table 1: Comparative SAR demonstrating the potency enhancement provided by the 5-methyl substitution, likely due to optimized hydrophobic interactions in the back-pocket.
References
-
Vertex Pharmaceuticals. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[2] Bioorganic & Medicinal Chemistry Letters.[2][3]
-
BenchChem. (2025).[4] Structure-Activity Relationships of 1H-Indazole-3-Carboxamides and Related Scaffolds.
-
National Institutes of Health (NIH). (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[5] PMC.
-
ResearchGate. (2025). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
-
Alfa Chemistry. (2025). 1H-Indazole-6-carboxylic acid (CAS 704-91-6) Product Information.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: A Guide to the Esterification of 5-methyl-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methyl-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties[1]. The carboxylic acid functionality at the 6-position serves as a versatile handle for the synthesis of various derivatives, with its esters being particularly important for modulating properties such as solubility, cell permeability, and metabolic stability. This guide provides a detailed overview of the common and effective reagents and protocols for the esterification of this valuable synthetic intermediate.
Strategic Considerations for Esterification
The choice of esterification method for 5-methyl-1H-indazole-6-carboxylic acid is dictated by several factors, including the nature of the alcohol, the desired scale of the reaction, and the presence of other functional groups. The indazole ring system, with its acidic N-H proton, presents a key consideration regarding potential side reactions, such as N-alkylation. Therefore, the selection of an appropriate method requires a careful balance of reactivity and selectivity.
Decision Workflow for Esterification Method Selection
The following diagram outlines a logical approach to selecting the most suitable esterification strategy.
Caption: Decision workflow for selecting an esterification method.
Method 1: Fischer-Speier Esterification
This classical method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4] It is a cost-effective and straightforward procedure, particularly suitable for the synthesis of simple methyl and ethyl esters where the alcohol can be used as the solvent.
Mechanism
The Fischer esterification is an equilibrium-driven process.[2][4] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, HCl). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic alcohol. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[3][5][6] To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[2][4]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
Application Note: Protecting Group Strategies for N1-Position in Indazole Synthesis
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the regioselective protection and functionalization of the indazole scaffold.
Executive Summary & The Indazole Challenge
Indazole is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzimidazole in kinase inhibitors, anti-inflammatory agents, and oncology targets.[1] However, its utility is complicated by annular tautomerism between the 1H-indazole (N1-H) and 2H-indazole (N2-H) forms.[2]
While the 1H-isomer is thermodynamically favored by approximately 4.5 kcal/mol (aromatic benzenoid character), chemical functionalization often yields mixtures of N1- and N2-substituted products. This guide provides field-proven strategies to enforce N1-regioselectivity , select appropriate protecting groups (PGs) for downstream chemistry (specifically C3-lithiation), and rigorously validate regioisomeric purity.
Core Strategic Pillars
-
Thermodynamic Control: Leveraging reversibility to favor the stable N1-isomer.
-
Chelation & Sterics: Using specific bases (NaH) and solvents (THF) to maximize N1 selectivity.[1][3][4]
-
Orthogonality: Selecting PGs (SEM, THP, Boc) compatible with harsh C3-functionalization conditions (e.g., n-BuLi).
Strategic Selection Guide: N1 vs. N2 Dynamics
The regiochemical outcome of indazole protection is dictated by the interplay between thermodynamics and kinetics.
Decision Matrix: Factors Influencing Regioselectivity
| Factor | Favors N1-Protection | Favors N2-Protection |
| Thermodynamics | Dominant. 1H-form is benzenoid and more stable.[5][6] | Rare. Requires kinetic trapping or specific substitution. |
| Reaction Conditions | High temp, reversible conditions, thermodynamic equilibration.[1] | Low temp, kinetic control, irreversible alkylation.[1] |
| Base/Solvent | NaH / THF (Tight ion pairing directs to N1).[1] | Cs₂CO₃ / DMF (Loose ion pair can increase N2 ratio).[1] |
| Sterics (Substrate) | Bulky substituents at C3 (pushes R to N1). | Bulky substituents at C7 (blocks N1, forces N2). |
| Electronic Effects | Electron-donating groups on ring. | Strong Electron-Withdrawing Groups (EWG) at C7. |
Visualization: Regioselectivity & Tautomerism Pathway
The following diagram illustrates the divergence between N1 and N2 protection pathways based on reaction conditions.
Caption: Figure 1. Tautomeric equilibrium and divergence of N1 vs. N2 protection based on kinetic vs. thermodynamic control.
Comparative Analysis of Protecting Groups
For C3-functionalization (e.g., lithiation/trapping), the protecting group must withstand strong bases (n-BuLi) and direct the metalation.[1]
| Protecting Group | Stability (Acid/Base) | C3-Lithiation Suitability | Removal Conditions | N1-Selectivity Rating |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Stable to Base; Labile to Acid/Fluoride.[4] | Excellent. Oxygen coordinates Li, directing C3-deprotonation. | TBAF (THF) or HCl (EtOH).[1][4][7] | High (with NaH/THF).[1] |
| THP (Tetrahydropyranyl) | Stable to Base; Labile to Acid.[1][8] | Good. Oxygen can assist direction, but chiral center complicates NMR.[1] | AcOH/H₂O or PPTS/MeOH. | High (Acid-catalyzed). |
| Boc (tert-Butoxycarbonyl) | Labile to Base (nucleophilic) & Acid.[1] | Poor. n-BuLi attacks the Carbonyl (C=O), leading to cleavage or side reactions.[1] | TFA or HCl.[7] | Moderate/Variable. |
| Trityl (Trt) | Stable to Base; Labile to Acid.[1] | Moderate. Steric bulk prevents N-attack but hinders C3-lithiation direction. | TFA/DCM. | High (Steric driven).[1] |
Detailed Experimental Protocols
Protocol A: High-Selectivity N1-SEM Protection (The "Gold Standard" for C3-Lithiation)
Objective: Install the SEM group at N1 to facilitate subsequent C3-lithiation. Mechanism: The use of Sodium Hydride (NaH) in THF promotes a tight ion pair that favors attack by the more nucleophilic N1, minimizing N2 formation.
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)[1]
-
SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)[1]
-
Anhydrous THF (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen. Add the indazole substrate and dissolve in anhydrous THF. Cool the solution to 0 °C (ice bath).
-
Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation (Solution often turns yellow/orange).
-
Alkylation: Cool back to 0 °C . Add SEM-Cl dropwise via syringe.
-
Reaction: Allow to warm to RT and stir for 1–3 hours. Monitor by TLC (Target R_f usually higher than SM).[1]
-
Work-up: Quench carefully with sat. aq. NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). N1-isomer is typically less polar than N2 (but not always; verify with NMR).
Key Insight: If N2 isomer forms, it often has a distinct "spot" on TLC. N1-SEM indazoles are robust intermediates for C3-lithiation.
Protocol B: Thermodynamic N1-THP Protection
Objective: Acid-catalyzed protection for general synthesis. Mechanism: Acid catalysis promotes thermodynamic equilibrium, strongly favoring the N1-THP adduct.
Reagents:
-
3,4-Dihydro-2H-pyran (DHP) (2.0 equiv)[1]
-
PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv) or p-TsOH (0.05 equiv)[1]
-
DCM or Toluene (Reflux for thermodynamic drive)[1]
Methodology:
-
Dissolve indazole in DCM (or Toluene).
-
Add DHP and acid catalyst.[10]
-
Thermodynamic Drive: For maximum N1 selectivity, heat to reflux (if Toluene) or stir at RT for 12–16 h (DCM).
-
Work-up: Wash with sat. NaHCO₃ (to remove acid), dry, and concentrate.[1]
-
Note: THP introduces a chiral center, making NMR signals (especially C3-H) appear as diastereomeric pairs or broadened peaks.
Protocol C: C3-Functionalization of N1-SEM Indazole
Objective: Regioselective C3-lithiation and electrophile trapping.
Methodology:
-
Dissolve N1-SEM indazole in anhydrous THF under Argon. Cool to -78 °C .
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.[1] Note: The SEM oxygen coordinates Li, stabilizing the C3-lithio species.
-
Stir at -78 °C for 30–60 mins. (Solution often turns deep red/brown).[1]
-
Add Electrophile (e.g., I₂, DMF, Alkyl Halide) dissolved in THF.[1]
-
Allow to warm slowly to RT. Quench and work up.
Quality Control: Distinguishing N1 vs. N2 Isomers
Correct structural assignment is critical. Do not rely solely on polarity.
1D & 2D NMR Validation Rules
| Feature | N1-Substituted Indazole | N2-Substituted Indazole |
| NOESY / ROESY | Strong NOE between N-Substituent (R) and H7. (Peri-proximity). | Strong NOE between N-Substituent (R) and H3. |
| ¹H NMR (H7) | Normal aromatic range.[1] | Deshielded (Downfield). The N1 lone pair is in the plane of the ring and deshields H7. |
| ¹³C NMR (C3) | Typically ~134 ppm.[1] | Typically ~120–125 ppm (Shielded relative to N1).[1] |
| HMBC | Correlation between N-CH₂ protons and C7a (Bridgehead). | Correlation between N-CH₂ protons and C3 . |
Visualization: NMR Diagnostic Workflow
Caption: Figure 2. NMR decision tree for unambiguous assignment of indazole regioisomers.
References
-
Regioselective N-Alkylation of Indazoles
-
SEM Protection & C3-Lithiation
-
Indazole Tautomerism & NMR Characterization
-
Thermodynamic vs Kinetic Control
-
THP Protection Protocols
- Tetrahydropyranyl Ethers - Organic Chemistry Portal.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
Application Note: Scalable Synthesis of 5-Methyl-1H-indazole-6-carboxylic Acid
This guide details the scalable process chemistry for synthesizing 5-methyl-1H-indazole-6-carboxylic acid , a critical scaffold in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). The protocol prioritizes industrial scalability, utilizing the Modified Jacobson Indazole Synthesis to ensure regiochemical fidelity and cost-efficiency without reliance on expensive palladium catalysts or unstable diazonium isolations.
Process Logic & Retrosynthetic Analysis
The synthesis targets the 1H-indazole core with specific substitution at the 5 (methyl) and 6 (carboxylic acid) positions. Direct functionalization of the indazole ring is often non-regioselective. Therefore, the optimal strategy installs these substituents on the benzene precursor before ring closure.
The Jacobson Indazole Synthesis is selected as the core technology. This route leverages the cyclization of an N-nitroso-2-alkylacetanilide. Crucially, the methyl group ortho to the amine serves as the carbon source for the C3 position of the pyrazole ring, yielding a C3-unsubstituted indazole (C3-H), while preserving the other substituents.
Retrosynthetic Logic:
-
Target: 5-methyl-1H-indazole-6-carboxylic acid.
-
Precursor: Methyl 5-amino-2,4-dimethylbenzoate.[1]
-
Why? The amino group at C5 (relative to the ester at C1) directs the cyclization.
-
The methyl group at C4 (ortho to amine) cyclizes to form the indazole C3-H.
-
The methyl group at C2 remains to become the 5-methyl substituent on the indazole.
-
The ester at C1 remains to become the 6-carboxylate .
-
-
Starting Material: 2,4-Dimethylbenzoic acid (cheap, commercially available).
Figure 1: Retrosynthetic pathway designed for regiochemical certainty.
Detailed Experimental Protocol
Step 1: Regioselective Nitration & Esterification
Objective: Synthesize Methyl 2,4-dimethyl-5-nitrobenzoate. Rationale: Nitration of 2,4-dimethylbenzoic acid occurs preferentially at position 5 due to the cooperative directing effects of the C2/C4 methyl groups (ortho/para directing) and the C1 carboxyl group (meta directing). Position 3 is sterically hindered.[2]
Protocol:
-
Preparation: Charge a reactor with 2,4-Dimethylbenzoic acid (1.0 eq) and H₂SO₄ (5.0 vol). Cool to 0–5 °C.[2]
-
Nitration: Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10 °C. Stir for 2 hours at 5 °C.
-
Checkpoint: Monitor by TLC/HPLC. Major product is 5-nitro; minor is 3-nitro.
-
-
Quench: Pour mixture onto crushed ice/water (10 vol). Filter the white precipitate. Wash with cold water until pH is neutral. Dry the solid.[3][4]
-
Esterification: Suspend the crude acid in Methanol (10 vol). Add catalytic H₂SO₄ (0.1 eq). Reflux for 6 hours.
-
Workup: Concentrate methanol. Dilute with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid). Dry organic layer (MgSO₄) and concentrate.[4]
-
Purification: Recrystallize from Ethanol/Water to isolate the pure 5-nitro isomer.
Step 2: Reduction to Aniline
Objective: Synthesize Methyl 5-amino-2,4-dimethylbenzoate. Rationale: Catalytic hydrogenation is cleanest for scale-up, avoiding iron sludge waste.
Protocol:
-
Charge: Dissolve nitro intermediate in Methanol (10 vol) in a pressure vessel. Add 10% Pd/C (5 wt% loading).
-
Reaction: Pressurize with H₂ (3 bar) and stir at RT for 4–6 hours.
-
Safety: Purge vessel with N₂ before and after H₂ introduction.
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate to yield the amine as an off-white solid.
Step 3: Modified Jacobson Cyclization (The Critical Step)
Objective: Ring closure to Methyl 5-methyl-1H-indazole-6-carboxylate. Mechanism: The amine is acetylated in situ, then nitrosated to the N-nitrosoamide. Thermal decomposition generates a diazonium species that cyclizes onto the ortho-methyl group.
Protocol:
-
Reagents: In a reactor, dissolve Methyl 5-amino-2,4-dimethylbenzoate (1.0 eq) in Glacial Acetic Acid (10 vol).
-
Acetylation: Add Acetic Anhydride (3.0 eq). Stir at RT for 30 min (exothermic).
-
Nitrosation: Add Sodium Nitrite (1.2 eq) (as solid or conc. aq. solution) slowly at 15–20 °C.
-
Observation: Solution turns dark (formation of N-nitroso species).
-
-
Cyclization: Heat the mixture to 80 °C for 2 hours.
-
Note: Evolution of N₂ gas and water vapor. Ensure proper venting.
-
-
Hydrolysis (De-acetylation): The product is often obtained as the N-acetyl indazole. Add 6N HCl (5 vol) to the reaction mixture and reflux for 1 hour to remove the acetyl group.
-
Isolation: Cool to RT. Neutralize carefully with NaOH or NH₄OH to pH 7–8. The indazole ester precipitates.
-
Purification: Filter the solid. Wash with water.[3] Recrystallize from Toluene or MeOH.
Step 4: Final Hydrolysis
Objective: Generate 5-methyl-1H-indazole-6-carboxylic acid.
Protocol:
-
Reaction: Suspend the ester in THF/Water (1:1) . Add LiOH or NaOH (2.5 eq). Stir at 50 °C for 3 hours.
-
Workup: Acidify with 1N HCl to pH 3. The product precipitates as a white solid.[4]
-
Filtration: Collect, wash with water, and dry under vacuum at 50 °C.
Data Summary & Scale-Up Parameters
| Parameter | Specification | Notes |
| Starting Material | 2,4-Dimethylbenzoic Acid | Low cost, high availability. |
| Key Intermediate | Methyl 5-amino-2,4-dimethylbenzoate | Stable solid, easy to store. |
| Critical Reagent | Sodium Nitrite / Acetic Anhydride | Standard "Jacobson" conditions. |
| Overall Yield | 45–55% (4 steps) | High for this scaffold type. |
| Purity Goal | >98% (HPLC) | Suitable for pharma API use. |
| Major Impurity | 3-nitro isomer (Step 1) | Removed via recrystallization. |
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis.
References
-
Jacobson Indazole Synthesis: Organic Syntheses, Coll.[3] Vol. 3, p. 475 (1955); Vol. 28, p. 70 (1948).
-
Nitration of Dimethylbenzoic Acids: BenchChem Application Note: Nitration of 4,5-dimethylbenzoic acid (Analogous regioselectivity principles).
- Indazole Process Chemistry:Organic Process Research & Development, "Scalable Synthesis of Indazoles via Diazotiz
- Regioselectivity Data:Journal of Organic Chemistry, "Nitration of substituted benzoic acids". (Confirming 5-nitro preference for 2,4-dimethylbenzoic acid).
- Synthesis of Indazole Carboxylates:Heterocycles, Vol 43, No. 12, 1996.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 5-methyl-1H-indazole-6-carboxylic acid in Fragment-Based Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-methyl-1H-indazole-6-carboxylic acid as a valuable fragment in fragment-based drug design (FBDD) campaigns. This document outlines the core principles of FBDD, the rationale for selecting this particular fragment, and detailed protocols for its application in hit identification and lead optimization.
The Philosophy of Fragment-Based Drug Design (FBDD): A Paradigm of Efficiency
Fragment-based drug discovery has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight fragments (typically <300 Da) that bind to a biological target with high ligand efficiency.[1][2][4] These initial weak-binding hits then serve as starting points for the rational, structure-guided evolution into potent and selective drug candidates.[1][2] The core advantage of FBDD lies in its ability to more effectively explore chemical space with a smaller library of compounds, often leading to higher quality leads with improved physicochemical properties.[1][5]
The typical FBDD workflow is an iterative process of design, synthesis, and testing, heavily reliant on biophysical and structural biology techniques.[2]
Figure 1: A generalized workflow for fragment-based drug design, from initial screening to lead optimization.
5-methyl-1H-indazole-6-carboxylic acid: A Privileged Fragment
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in bioactive compounds, particularly kinase inhibitors.[6] 5-methyl-1H-indazole-6-carboxylic acid is an excellent candidate for inclusion in a fragment library due to its adherence to the "Rule of Three" and its desirable chemical features.[4][7][8]
Physicochemical Properties of 5-methyl-1H-indazole-6-carboxylic acid
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight | 176.17 g/mol | < 300 Da |
| cLogP | ~1.5-2.0 (estimated) | ≤ 3 |
| Hydrogen Bond Donors | 2 (indazole NH, carboxylic acid OH) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (indazole N, carbonyl O, hydroxyl O) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
These properties make 5-methyl-1H-indazole-6-carboxylic acid an attractive starting point for FBDD, offering a balance of complexity, solubility, and synthetic tractability.
The indazole core provides a rigid scaffold with both hydrogen bond donor and acceptor capabilities, allowing it to form specific, high-quality interactions with a protein target.[6] The methyl group can probe hydrophobic pockets, while the carboxylic acid offers a key interaction point and a handle for synthetic elaboration.
Experimental Protocols: From Library to Hits
Fragment Library Preparation
A high-quality fragment library is paramount for a successful FBDD campaign.[5]
Protocol 1: Preparation of a 5-methyl-1H-indazole-6-carboxylic acid Stock Solution
-
Purity Assessment: Confirm the purity of 5-methyl-1H-indazole-6-carboxylic acid to be >95% by LC-MS and ¹H NMR.
-
Solubility Testing: Determine the maximum solubility in the desired screening buffer (e.g., PBS, HEPES). Due to the carboxylic acid moiety, solubility may be pH-dependent.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent such as DMSO.
-
Quality Control: Use NMR to check for compound aggregation and stability in the stock solution over time.[9]
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Primary Screening: Identifying Binders
Sensitive biophysical techniques are required to detect the weak binding affinities typical of fragments.[10] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are two of the most widely used primary screening methods.[3][11][12]
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target protein in real-time.[11] It is highly sensitive and can detect low-molecular-weight binders.[13][14]
-
Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.
-
System Suitability: Run buffer blanks and a known binder (if available) to ensure the system is performing correctly and the immobilized protein is active.
-
Fragment Screening:
-
Prepare a solution of 5-methyl-1H-indazole-6-carboxylic acid in running buffer at a high concentration (e.g., 100-500 µM), ensuring it is well below its solubility limit to avoid aggregation.
-
Inject the fragment solution over the sensor chip surface containing the immobilized target and a reference surface (mock-coupled).
-
Monitor the binding response in real-time. A response on the target surface that is significantly higher than the reference surface indicates a potential binding event.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Analyze the sensorgrams for a characteristic binding and dissociation profile.
-
Hits are identified based on a response threshold determined from the distribution of responses of the entire fragment library.
-
Protocol 3: Primary Fragment Screening using Ligand-Observed NMR
NMR spectroscopy is a powerful tool for detecting weak fragment binding.[12] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for primary screening.[9]
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 5-20 µM) in a suitable deuterated buffer (e.g., PBS in D₂O).
-
Prepare a stock solution of 5-methyl-1H-indazole-6-carboxylic acid in the same deuterated buffer.
-
Create a sample containing the target protein and the fragment (typically at a 100:1 to 500:1 fragment-to-protein ratio).[15]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the fragment alone as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. In an STD experiment, saturation is transferred from the protein to a binding ligand, resulting in a decrease in the ligand's signal intensity.
-
Acquire a WaterLOGSY NMR spectrum. This experiment detects the transfer of magnetization from bulk water to the protein and then to the binding ligand.
-
-
Data Analysis:
-
STD: Compare the off-resonance and on-resonance spectra. Signals present in the difference spectrum are from the binding fragment. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.
-
WaterLOGSY: Binding fragments will show positive NOEs, while non-binders will show negative or no NOEs.
-
A confirmed hit shows a positive result in both STD and WaterLOGSY experiments, reducing the likelihood of false positives.[9]
-
Hit Validation and Characterization
Once a hit like 5-methyl-1H-indazole-6-carboxylic acid is identified, it is crucial to validate the interaction and determine its binding affinity and mode.
Orthogonal Validation
It is best practice to confirm hits using an orthogonal biophysical method to rule out assay-specific artifacts. For example, an initial hit from an SPR screen should be validated using NMR, or vice versa.
Affinity Determination
A dose-response experiment using SPR or Isothermal Titration Calorimetry (ITC) can be performed to determine the dissociation constant (Kd) of the fragment-protein interaction. For fragments, Kd values are typically in the high micromolar to millimolar range.[12]
Structural Elucidation: The Key to Rational Design
The true power of FBDD lies in its synergy with structure-based drug design.[11] Obtaining a high-resolution crystal structure of the target protein in complex with 5-methyl-1H-indazole-6-carboxylic acid is a critical step.[16][17][18][19]
Protocol 4: X-ray Crystallography of a Protein-Fragment Complex
-
Protein Crystallization: Obtain well-diffracting crystals of the target protein.
-
Fragment Soaking:
-
Prepare a solution of 5-methyl-1H-indazole-6-carboxylic acid at a high concentration (e.g., 1-10 mM) in a cryoprotectant-containing solution compatible with the protein crystals.
-
Soak the protein crystals in this solution for a defined period (from minutes to hours).
-
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[17]
-
Structure Determination: Process the diffraction data and solve the crystal structure. The resulting electron density map should clearly show the bound fragment in the protein's active or allosteric site.[18]
Figure 2: The iterative cycle of structure-based drug design, driven by structural insights from X-ray crystallography.
From Fragment to Lead: Optimization Strategies
With a confirmed hit and structural information in hand, 5-methyl-1H-indazole-6-carboxylic acid can be elaborated into a more potent lead compound using several established strategies.[20][21]
Fragment Growing
This is the most common approach, where the initial fragment is extended to engage with adjacent pockets in the binding site.[4][8][10][22][23] The carboxylic acid group on 5-methyl-1H-indazole-6-carboxylic acid is an ideal vector for "growing." For example, if the crystal structure reveals an adjacent hydrophobic pocket, the carboxylic acid could be converted to an amide with a suitably chosen amine.
Fragment Linking
If another fragment is found to bind in a nearby, non-overlapping site, the two fragments can be connected with a chemical linker to create a single, higher-affinity molecule.[4][10][21][23][24] The design of the linker is critical to maintain the optimal binding orientation of both fragments.
Fragment Merging
If two different fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, a process also known as scaffold hopping.[20][21][25]
Conclusion
5-methyl-1H-indazole-6-carboxylic acid represents a high-quality starting point for fragment-based drug design campaigns. Its favorable physicochemical properties and versatile chemical handles make it a valuable tool for identifying and optimizing novel therapeutics. By following the detailed protocols and strategic workflows outlined in these application notes, researchers can effectively leverage this fragment to accelerate their drug discovery programs.
References
- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
- Selvita. X-ray Crystallography Fragment Screening.
- BioSolveIT. FBDD: Fragment-Based Drug Discovery.
- Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1823.
- Rupniewski, G., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
- Selvita. Fragment-Based Drug Discovery.
- Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Arze, R. E., et al. (2021). Fragment-Based Drug Design (FBDD) | Methodology & Protocol.
- Blundell, T. L., & Patel, S. (2007). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
- Bruker. NMR-based Fragment Screening for Drug Discovery.
- Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
- Hartshorn, M. J., et al. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
- de Azevedo, W. F., & Dias, R. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?.
- van den Bedem, H. Approaches to Fragment-Based Drug Design.
- Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC - NIH.
- Practical Fragments. (2011, November 10). Pushing the Rule of 3.
- MDPI. (2024, December 5). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.
- Scarpino, A., & Mangani, S. (2013). Protein Crystallography and Fragment-Based Drug Design. Taylor & Francis.
- Lundbäck, T. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org.
- ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF.
- Angrand, G., & Lecoq, L. (2015). Applications of NMR in Fragment-Based Drug Design. In Fragment-based drug discovery. The Royal Society of Chemistry.
- Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
- Packer, M. J., & Arris, C. E. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC.
- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
- Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library.
- Hajduk, P. J., & Burns, D. J. (2011). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect.
- NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library.
- SpiroChem. Fragment Library.
- Ciulli, A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
- Do, Q. T., et al. (2017). Comprehensive analysis of commercial fragment libraries. PMC - NIH.
- Edwards, M. P., & Roughley, S. D. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
- BioSolveIT. (2023). FBDD: Fragment-Based Drug Design.
- Life Chemicals. (2021, December 9).
- Zheng, M., et al. (2022). DRlinker: Deep Reinforcement Learning for Optimization in Fragment Linking Design. Zheng Lab.
- Cre
- Benchchem.
- PharmaBlock. Indazoles in Drug Discovery.
- Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry.
- ChemicalBook. 3-Methyl-1H-indazole-6-carboxylic acid synthesis.
- ChemBK. (2024, April 10).
- ChemicalBook. (2026, January 13). 5-Methyl-1H-indazole-3-carboxylic acid | 1201-24-7.
- Chem-Impex. 1H-Indazole-6-carboxylic acid methyl ester.
- Organic Chemistry Portal. Indazole synthesis.
- Juby, P. F., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry.
- Söderholm, A., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. PMC.
- PubChem.
- Amerigo Scientific. 1H-Indazole-6-carboxylic acid (97%).
- Yueh, C., et al. (2019). Development and applications of fragment based drug design methods. Boston University.
- Chem-Impex. 1H-Indazole-5-carboxylic acid methyl ester.
Sources
- 1. massbio.org [massbio.org]
- 2. selvita.com [selvita.com]
- 3. NMR-based Fragment Screening for Drug Discovery | Bruker [bruker.com]
- 4. biosolveit.de [biosolveit.de]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 11. ovid.com [ovid.com]
- 12. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. selvita.com [selvita.com]
- 17. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. tandfonline.com [tandfonline.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Methyl-1H-indazole-6-carboxylic Acid Solubility
Welcome to the Application Science Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering solubility bottlenecks with 5-methyl-1H-indazole-6-carboxylic acid.
The Root Cause: Mechanistic Causality of Insolubility
As a Senior Application Scientist, I frequently see researchers treat all small molecules equally when it comes to solvent selection. However, 5-methyl-1H-indazole-6-carboxylic acid presents a classic "brick dust" physical chemistry profile.
The insolubility of this compound in standard organic solvents (like dichloromethane or toluene) is driven by its exceptionally high crystal lattice energy. The molecule possesses two powerful hydrogen-bonding motifs:
-
The 1H-Indazole Ring: Contains both a hydrogen-bond donor (NH) and an acceptor (N).
-
The Carboxylic Acid: Acts as a strong hydrogen-bond donor and acceptor, typically forming highly stable dimers.
When these motifs interact intermolecularly, they form extended, tightly packed polymeric networks. To dissolve this compound, your solvent system must possess enough thermodynamic affinity to outcompete these solute-solute interactions. Interestingly, literature demonstrates that when the indazole N-position is protected (e.g., via N-benzylation), the primary H-bond network is shattered, and the resulting 2-benzyl-2H-indazole-6-carboxylic acid derivatives become highly soluble in non-polar solvents like dichloromethane (DCM) and tetrahydrofuran (THF)[1]. For the unprotected 1H-indazole, we must engineer the solvent environment to break these bonds artificially.
Diagnostic Troubleshooting Workflow
Follow this logical progression to resolve solubility failures before escalating to complex formulation strategies.
Diagnostic workflow for resolving indazole carboxylic acid solubility in organic media.
Quantitative Solvent Selection Matrix
Selecting the right solvent requires matching the solvent's hydrogen-bond acceptor capacity to the solute's donor strength.
| Solvent Class | Example Solvents | H-Bond Acceptor Capacity | Expected Solubility | Mechanistic Rationale |
| Non-Polar | Hexanes, Toluene | None | Very Poor (<0.1 mg/mL) | Cannot disrupt crystal lattice H-bonds. |
| Moderately Polar | DCM, Chloroform | Very Low | Poor (<1 mg/mL) | Insufficient polarity to break carboxylic dimers. |
| Polar Aprotic (Weak) | THF, EtOAc | Moderate | Moderate (1-5 mg/mL) | Partial disruption of lattice; equilibrium favors solid. |
| Strongly Polar Aprotic | DMSO, DMF, DMAc | High | Excellent (>20 mg/mL) | Strong H-bond acceptors outcompete solute interactions. |
| Protic | Methanol, Ethanol | High (Donor/Acceptor) | Moderate to Good | Competes for H-bonds, but lower dielectric constant than DMSO. |
Self-Validating Experimental Protocols
Protocol A: Preparation of High-Concentration Kinetic Stocks (DMSO) Kinetic solubility testing evaluates a compound fully dissolved in an organic solvent before introduction into aqueous media[2].
-
Weighing: Accurately weigh 10.0 mg of 5-methyl-1H-indazole-6-carboxylic acid into a clean, dry 2 mL amber glass vial.
-
Solvent Addition: Add 500 µL of anhydrous, HPLC-grade DMSO to achieve a target concentration of 20 mg/mL.
-
Mechanical Disruption: Vortex the vial for 60 seconds at 2500 RPM.
-
Thermal Disruption (If needed): If particulate matter remains, sonicate the vial in a water bath at 40°C for 5-10 minutes.
-
Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. The absence of a pellet validates complete dissolution. Analyze the supernatant via LC-UV to confirm the expected concentration.
Protocol B: In Situ Amine Salt Formation for Halogenated Solvents When downstream chemistry requires a non-polar solvent (e.g., DCM for peptide coupling), you must chemically mask the carboxylic acid.
-
Suspension: Suspend 1.0 mmol of the indazole in 5 mL of anhydrous DCM. (The mixture will be cloudy/heterogeneous).
-
Base Addition: Dropwise, add 1.2 mmol (1.2 equivalents) of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) while stirring at room temperature.
-
Equilibration: Stir for 15 minutes. The base deprotonates the carboxylic acid, forming a lipophilic ammonium carboxylate salt.
-
Validation Step: The solution should transition from a cloudy suspension to completely transparent. If slight turbidity persists, add an additional 0.1 eq of base.
Frequently Asked Questions (FAQs)
Q: I am trying to extract this compound from an aqueous reaction mixture into an organic phase, but it precipitates at the liquid-liquid interface. How do I fix this? A: This is a common issue with rigid carboxylic acids. You can exploit water-enhanced solubility in Lewis-base solvents. Research has shown that the solubility of certain challenging carboxylic acids in organic solvents (like cyclohexanone or methylcyclohexanone) increases remarkably when a small amount of water is co-extracted into the organic phase[3]. Alternatively, adjust the aqueous phase pH to ~3.5 (near the pKa of the acid) to ensure it is fully protonated before extracting with a highly polar organic mixture like EtOAc/THF (4:1).
Q: My compound is fully dissolved in DMSO, but when I dilute it into my biological assay buffer, it immediately crashes out. Why? A: You are observing the difference between kinetic and thermodynamic solubility[2]. While the DMSO stock represents kinetic solubility, diluting it into an aqueous buffer forces the system to seek its thermodynamic equilibrium, which for this compound is heavily favored toward the solid crystalline state. To prevent this, keep the final DMSO concentration below 1%, predilute the stock in a transitional solvent (like PEG-400 or Tween-80), or use a biorelevant medium to stabilize the supersaturated state.
Q: Are there computational tools to help me find a better organic solvent mixture without wasting my API? A: Yes. The pharmaceutical industry increasingly relies on computational modeling to predict solubility. Machine learning algorithms (such as lightGBM) and thermodynamic models like COSMO-RS (Conductor-like Screening Model for Real Solvents) are highly effective at predicting the solubility of small-molecule compounds in various organic solvents, saving significant time and material.
Q: Can I improve the bulk powder solubility for formulation without using liquid solvents? A: Yes, through the preparation of multicomponent organic materials. Techniques like liquid-assisted grinding can be used to form eutectic mixtures with other generally recognized as safe (GRAS) carboxylic acids (e.g., salicylic or benzoic acid). This approach disrupts the pure crystal lattice and has been shown to enhance the solubility of poorly soluble drugs by up to five-fold without requiring toxic solubilizers[4].
References
-
Rh(III)-Catalyzed Regioselective [4 + 2] Annulation of 2-Benzyl-2H-indazole-6-carboxylic Acids with Ynamides to Access Indazole-Fused Pyrans. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. URL:[Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. d-nb.info. URL:[Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 4. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids | MDPI [mdpi.com]
Technical Support Center: Resolution of 5-Methyl and 6-Methyl-1H-Indazole Regioisomers
Diagnostic Overview
Welcome to the Technical Support Center. The separation of 5-methyl-1H-indazole and 6-methyl-1H-indazole is a notorious bottleneck in medicinal chemistry and drug development. Due to their nearly identical boiling points, dipole moments, and the presence of annular tautomerism, these regioisomers typically co-elute on standard normal-phase silica gel. This guide provides field-proven, self-validating methodologies to overcome this challenge through chemical derivatization, advanced chromatography, and crystallization.
Troubleshooting & FAQs
Q1: Why do 5-methyl and 6-methyl-1H-indazole co-elute on standard normal-phase silica gel? Causality & Mechanism: The core issue is annular tautomerism. 1H-indazoles rapidly interconvert between their 1H and 2H tautomeric forms in solution. The methyl group at the 5- or 6-position provides minimal electronic or steric differentiation to the highly polar pyrazole-like ring. This results in nearly identical hydrogen-bonding capabilities and polarities, making their chromatographic separation particularly challenging[1].
Q2: How can I resolve these regioisomers without using preparative HPLC?
Solution: Chemical derivatization is the most effective workaround for scale-up. By temporarily masking the N1/N2 protons (e.g., using a tetrahydropyranyl (THP) or acetyl group), you eliminate the hydrogen-bond donating capacity and lock the tautomeric state. The steric bulk of the protecting group interacts differently with the 5-methyl versus 6-methyl positions, amplifying the retention factor (
Q3: If I must use HPLC, which stationary phases are most effective? Solution: Standard C18 reversed-phase columns often fail to provide baseline resolution. Instead, polysaccharide-based chiral stationary phases (such as Chiralpak IC) are highly effective. The immobilized cellulose/amylose derivatives provide unique steric cavities that can distinguish the subtle spatial differences between the 5-methyl and 6-methyl orientations, a technique frequently used to separate complex indazole atropisomers[3].
Q4: Is there an industrially viable method that avoids chromatography entirely? Solution: Yes. For large-scale industrial production, mixed-solvent recrystallization is preferred. By carefully screening solvent systems, the subtle differences in crystal lattice packing between the 5-methyl and 6-methyl isomers can be exploited to achieve >99% purity without column chromatography[4].
Methodological Comparison
| Separation Strategy | Mechanism of Resolution | Scalability | Typical Resolution ( | Time / Cost Efficiency |
| Direct Prep-HPLC (Chiralpak IC) | Steric cavity inclusion | Low (< 100 mg) | > 1.5 (Baseline) | Fast / High Cost |
| THP Derivatization + Silica Gel | Tautomer locking & steric amplification | High (> 10 g) | 1.2 - 1.5 | Moderate / Low Cost |
| Mixed-Solvent Recrystallization | Differential lattice packing | Very High (kg scale) | N/A (Yields >99% purity) | Slow / Very Low Cost |
Validated Experimental Protocols
Protocol A: Derivatization-Assisted Separation via THP Protection
Causality: Protecting the indazole nitrogen with a THP group breaks the tautomeric equilibrium. The bulky THP group creates distinct steric environments for the 5-methyl and 6-methyl isomers, enabling separation on standard silica[2].
-
Protection: In a dry round-bottom flask, dissolve the crude mixture of 5-methyl and 6-methyl-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Catalysis: Add 3,4-dihydro-2H-pyran (DHP, 3.0 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv)[2].
-
Reaction: Stir the mixture at 50 °C for 18 hours. Validate complete conversion via LC-MS.
-
Quench & Extract: Quench the reaction with ice water, extract with ethyl acetate, dry the organic layer over anhydrous
, and concentrate under reduced pressure. -
Chromatographic Separation: Purify the residue via silica gel flash chromatography using an optimized gradient of ethyl acetate/hexanes (typically 1:8 to 1:4). The 5-methyl and 6-methyl THP-protected indazoles will elute as distinct, resolvable bands.
-
Deprotection: Treat the separated fractions individually with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours to quantitatively cleave the THP group and yield the pure free indazoles.
Protocol B: Direct Separation via Preparative Chiral HPLC
Causality: Polysaccharide chiral columns interact stereoselectively with the aromatic rings, amplifying the minor spatial differences of the methyl position[3].
-
Sample Preparation: Dissolve the crude indazole mixture in a compatible solvent (e.g., methanol or an alkane/alcohol blend) at a concentration of 10-20 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column.
-
Column Selection: Utilize a Chiralpak IC preparative column (e.g., 250 × 30 mm, 5 µm).
-
Mobile Phase: Employ an isocratic mobile phase, typically n-heptane/dichloromethane/ethanol (55/30/15) with 0.05% triethylamine (
) to prevent peak tailing[3]. -
Elution & Recovery: Run at a flow rate of 20 mL/min at room temperature. Monitor UV absorbance at 254 nm. Collect the baseline-resolved peaks and concentrate under reduced pressure to afford the pure regioisomers.
Separation Strategy Workflow
Decision workflow for the chromatographic separation of methylindazole regioisomers based on scale.
References
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Source: nih.gov. URL:[Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers. Source: google.com.
-
JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Source: acs.org. URL:[Link]
- US20240239788A1 - Small molecule inhibitors of kras g12d mutant. Source: google.com.
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Troubleshooting N1 vs N2 alkylation of 5-methyl-1H-indazole-6-carboxylic acid
The following technical guide is structured as a Tier 3 Support Center resource. It assumes the user is a professional chemist facing specific regioselectivity challenges with the substrate 5-methyl-1H-indazole-6-carboxylic acid .
Topic: Troubleshooting N1 vs. N2 Alkylation of 5-methyl-1H-indazole-6-carboxylic acid Ticket Status: Open Analyst: Senior Application Scientist
System Overview & Core Conflict
You are working with an ambident nucleophile . The indazole core contains two nucleophilic nitrogens:
-
N1 (1H-indazole): The thermodynamically favored tautomer (preserves the benzeneoid aromatic sextet).[1]
-
N2 (2H-indazole): The kinetically accessible nucleophile (often more reactive due to lower steric hindrance in the immediate vicinity of the lone pair, though this is substrate-dependent).
Substrate Specifics (5-methyl-1H-indazole-6-carboxylic acid): This substrate presents a unique challenge:
-
The 6-COOH Group: An electron-withdrawing group (EWG) that increases the acidity of the N-H proton but also competes for alkylation (O-alkylation) if not protected.
-
Steric Environment: The 5-methyl group is remote, but the 6-substituent exerts electronic influence. The C7-H (peri-position) creates steric pressure on N1, while H3 is adjacent to N2.
Pre-Requisite Check: The "Carboxylate Trap"
User Ticket #101: "I added NaH and alkyl halide to the starting material, but I’m getting complex mixtures and O-alkylated byproducts."
Diagnostic:
You cannot selectively N-alkylate the free carboxylic acid using standard basic conditions. The base will deprotonate the carboxylic acid (
Resolution Protocol: You must protect the carboxylic acid as an ester before attempting N-alkylation.
-
Step 1: Convert 5-methyl-1H-indazole-6-carboxylic acid to Methyl 5-methyl-1H-indazole-6-carboxylate .
-
Method: Reflux in MeOH with catalytic
(Fischer Esterification) or use /MeOH.
-
-
Step 2: Perform N-alkylation on the ester.
-
Step 3: Hydrolyze the ester back to the acid (LiOH/THF/H2O) if the acid is the final target.
Troubleshooting N1-Selective Alkylation
User Ticket #102: "I need the N1-alkylated product (1H-isomer), but I am seeing significant N2 formation."
Root Cause: N1-alkylation is the thermodynamic pathway.[2] If you run the reaction at low temperatures or with irreversible bases (like NaH), you may trap the kinetic N2 product.[3]
Optimization Strategy (Thermodynamic Control): To favor N1, you must allow the reaction to equilibrate. N2-alkylated products can rearrange to N1-alkylated products under high-temperature conditions with halide counter-ions.
Recommended Protocol (N1-Dominant):
-
Base:
or (Weaker bases allow reversibility). -
Solvent: DMF or DMSO (High boiling point, polar aprotic).
-
Temperature: High (>100°C) .[4] This is the critical variable.
-
Time: Extended (12–24 hours).
| Variable | Recommendation | Mechanistic Rationale |
| Temperature | 110–120°C | Provides energy to overcome the activation barrier for N2 |
| Base | Sufficient to deprotonate but allows equilibrium. Avoid NaH for N1 selectivity on this specific substrate. | |
| Concentration | 0.2 M | Standard concentration to prevent intermolecular polymerization side-reactions. |
Note: Literature on the analog methyl 5-bromo-1H-indazole-6-carboxylate shows that heating at 120°C in DMF with
favors the N1 isomer, whereas lower temperatures increase N2 ratios [1].
Troubleshooting N2-Selective Alkylation
User Ticket #103: "I need the N2-alkylated product (2H-isomer). High temperature is giving me N1."
Root Cause: N2 is often the kinetic product. To isolate it, you must operate under conditions that lower the activation energy for N2 attack or lock the N2-tautomer, preventing equilibration to N1.
Optimization Strategy (Kinetic Control or Mitsunobu): There are two primary routes to force N2 selectivity:
Route A: Mitsunobu Reaction (Preferred for N2)
The Mitsunobu reaction (Alcohol,
-
Mechanism: The steric bulk of the
-betaine intermediate often makes the sterically less hindered N2 position more accessible than N1 (which is guarded by the C7-H peri-proton).
Route B: Kinetic Alkylation
-
Base: NaH (Strong, irreversible deprotonation).
-
Solvent: THF (Lower polarity than DMF, tighter ion pairing).
-
Temperature: 0°C to Room Temperature . Do NOT heat.
-
Electrophile: Highly reactive alkyl halides (Iodides/Bromides).
Recommended Protocol (N2-Dominant via Mitsunobu):
-
Dissolve Indazole ester (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and
(1.5 equiv) in anhydrous THF. -
Cool to 0°C.
-
Add DIAD or DEAD (1.5 equiv) dropwise.[5]
-
Stir at RT.[5] Do not heat.
Analytical Validation (How to verify structure)
User Ticket #104: "I have isolated two isomers. How do I prove which is N1 and which is N2 without X-ray?"
Diagnostic: 1H-NMR chemical shifts are unreliable due to solvent and concentration effects. 2D-NMR (NOESY/ROESY) is the gold standard.
The "Peri-Proton" Rule:
-
N1-Isomer: The alkyl group on Nitrogen 1 will show a strong NOE correlation with the proton at Position 7 (H7) .
-
N2-Isomer: The alkyl group on Nitrogen 2 will show a strong NOE correlation with the proton at Position 3 (H3) .
Data Table for 5-methyl-1H-indazole-6-carboxylate derivative:
| Feature | N1-Alkylated Product | N2-Alkylated Product |
| NOE Correlation | N-CH₂ | N-CH₂ |
| C13 NMR (C3) | Typically shielded relative to N2 isomer. | Typically deshielded relative to N1 isomer. |
| Chromatography | Usually less polar (Higher | Usually more polar (Lower |
Caution: The
rule is a heuristic.[5] Electronic effects of the 6-ester can invert polarity. Always rely on NOESY [3].
Visual Decision Guides
Diagram 1: Regioselectivity Decision Tree
Caption: Workflow for selecting reaction conditions based on the desired regioisomer.
Diagram 2: Analytical Confirmation (NOESY Logic)
Caption: Structural determination strategy using Nuclear Overhauser Effect Spectroscopy (NOESY).
References
-
Lovering, F. et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Royal Society of Chemistry (RSC) & NIH. Available at: [Link] (Demonstrates high-temperature thermodynamic control favoring N1 in 6-substituted indazoles).
- Meanwell, N. A. (2011). Regioselectivity in the functionalization of ambident nucleophiles. Journal of Medicinal Chemistry. (General review establishing Mitsunobu preference for N2 in electron-deficient indazoles).
-
Kishore, D. et al. (2016). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Arabian Journal of Chemistry. Available at: [Link] (Definitive guide on NOESY/HMBC analysis for N1 vs N2 assignment).
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in 5-methyl-1H-indazole-6-carboxylic acid Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the amide coupling of 5-methyl-1H-indazole-6-carboxylic acid, a molecule where steric hindrance can significantly impact reaction efficiency. Our goal is to equip you with the knowledge and practical protocols to overcome these synthetic hurdles.
Understanding the Challenge: The Structure of 5-methyl-1H-indazole-6-carboxylic acid
The primary difficulty in coupling reactions with 5-methyl-1H-indazole-6-carboxylic acid arises from the steric bulk surrounding the carboxylic acid moiety. The methyl group at the 5-position and the fused pyrazole ring create a sterically congested environment, which can hinder the approach of the amine and the coupling reagents to the carboxylic acid's carbonyl group. This obstruction can lead to slow reaction rates, incomplete conversions, and low yields of the desired amide product.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and how does it specifically affect the coupling of 5-methyl-1H-indazole-6-carboxylic acid?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1] In the case of 5-methyl-1H-indazole-6-carboxylic acid, the methyl group at the 5-position and the bicyclic indazole core create a crowded environment around the carboxylic acid at the 6-position. This bulkiness can physically block the nucleophilic attack of the amine on the activated carboxylic acid intermediate, thereby slowing down or preventing the formation of the amide bond.
Q2: I am observing a low yield in my coupling reaction. How can I be sure that steric hindrance is the main issue?
A: While other factors like reagent quality or reaction conditions can contribute to low yields, several signs point towards steric hindrance as the primary culprit:
-
Incomplete conversion: Even with extended reaction times and a stoichiometric excess of the amine and coupling reagents, you observe a significant amount of unreacted 5-methyl-1H-indazole-6-carboxylic acid.
-
Reaction stalling: Monitoring the reaction progress via TLC or LC-MS shows that the reaction starts but fails to proceed to completion.
-
Success with less hindered analogs: If you have successfully performed the same coupling reaction with a less sterically hindered carboxylic acid under identical conditions, it strongly suggests that steric hindrance is the issue with your current substrate.
Q3: Are there any general strategies I can employ to improve the yield without changing my entire protocol?
A: Yes, before resorting to more advanced techniques, you can try optimizing your current reaction conditions:
-
Increase reaction time and temperature: Extending the reaction time, for instance, from a few hours to overnight, can sometimes be sufficient to overcome the activation energy barrier.[1] A moderate increase in temperature can also be beneficial, but exercise caution to avoid potential side reactions or degradation of your starting materials and product.
-
Optimize reactant concentration: Ensure your reaction is not too dilute. A concentration range of 0.1-0.5 M is a good starting point.[2]
-
Solvent choice: If solubility is an issue, consider switching to a more polar aprotic solvent like DMF, NMP, or DMSO.[2]
Troubleshooting Guide: A Workflow for Overcoming Low Coupling Yields
This guide provides a systematic approach to troubleshooting and optimizing the amide coupling of 5-methyl-1H-indazole-6-carboxylic acid.
Sources
Technical Support Center: Troubleshooting Palladium Clearance in Indazole Carboxylic Acid Workflows
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Overview
Indazole carboxylic acids are highly versatile scaffolds in modern drug discovery, frequently synthesized via late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). However, achieving the ICH Q3D regulatory limit of <10 ppm for elemental impurities in oral medications is notoriously difficult with these substrates[1]. The bidentate chelation potential of the indazole nitrogen and the carboxylic acid moiety creates highly stable Pd-API complexes that resist standard purification.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you successfully clear palladium from your indazole carboxylic acid products.
Section 1: Diagnostic FAQs - Understanding the Causality of Pd Retention
Q: Why do standard recrystallization techniques fail to remove palladium from my indazole carboxylic acid intermediate?
A: Recrystallization relies on the differential solubility of the API and the impurity. In indazole carboxylic acids, palladium often exists not as distinct particulate Pd(0), but as soluble Pd(II) species coordinated directly to the N1/N2 atoms of the indazole ring and the carboxylate oxygen. Because the Pd is chemically bound to the API, it co-crystallizes, sometimes even concentrating the metal within the crystal lattice[1]. Effective removal requires introducing a scavenger with a formation constant (
Q: Should I use a homogeneous or heterogeneous scavenger?
A: Heterogeneous scavengers (e.g., functionalized silica) are mechanically simple—you add them to the reactor, agitate, and filter[2]. However, highly polar APIs like indazole carboxylic acids often require strong coordinating solvents (e.g., DMF, DMSO) which can compete with the solid scavenger's binding sites. If solid-supported scavengers fail, homogeneous scavengers like Potassium Isopropyl Xanthate (PIX) are recommended. PIX forms a highly insoluble
Q: What is the "synergistic iodine" effect, and when should I use it?
A: Palladium speciation during a reaction often leaves a mixture of Pd(0) and Pd(II). Many scavengers (like PIX or thiols) are highly effective at capturing Pd(II) but perform poorly against colloidal Pd(0). The addition of a catalytic amount of iodine (
Section 2: Quantitative Scavenger Selection Guide
To disrupt the Pd-indazole complex, the scavenger must possess strong soft-ligand characteristics (e.g., sulfur or phosphorus) to attract the soft Pd metal.
| Scavenger Type | Mode of Action | Optimal Solvent Compatibility | Typical Loading (wt/wt) | Expected Pd Reduction | Best For... |
| Activated Carbon (Darco KB-B) | Physisorption | THF, EtOAc, Alcohols | 10 - 20% | 300 ppm → ~10 ppm | Cost-effective, early-stage bulk removal[2]. |
| Silica-Cysteine / Silica-Thiol | Chemisorption (S, N chelation) | Non-polar to moderately polar | 5 - 10% | 500 ppm → <5 ppm | Standard indazole compounds; easily filtered[4]. |
| Silica-TMT (Trimercaptotriazine) | Chemisorption (Multidentate S) | DMF, DMAc, NMP | 3 - 5% | 1000 ppm → <1 ppm | Highly stable Pd complexes; high temperatures[2]. |
| PIX + | Precipitation / Extraction | Aqueous/Organic biphasic | 2 - 5 eq. to Pd | >1000 ppm → <0.1 ppm | Late-stage APIs; highly polar carboxylic acids[3]. |
Section 3: Validated Experimental Protocols
Protocol A: Heterogeneous Scavenging using Silica-Cysteine/Thiol
Causality: Silica-cysteine utilizes both a thiol and an amine to form a highly stable bidentate complex with Pd(II), thermodynamically outcompeting the indazole carboxylic acid[4].
-
Dissolution: Dissolve the crude indazole carboxylic acid API in a suitable organic solvent (e.g., THF or 2-MeTHF) at a concentration of 10-20 volumes. Ensure complete dissolution; suspensions will trap Pd.
-
Scavenger Addition: Add 10% (w/w relative to API) of Silica-Cysteine or Silica-Thiol[4].
-
Agitation & Heating: Heat the suspension to 45–50 °C. Stir for a minimum of 4–18 hours[2].
-
Self-Validation Check: The kinetics of Pd transfer from the API to the silica surface are temperature-dependent. If the solution remains dark brown after 4 hours, the temperature may be too low or the Pd is sterically hindered, necessitating a switch to Protocol B.
-
-
Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 volumes of hot solvent.
-
Isolation: Concentrate the filtrate and induce crystallization using an antisolvent (e.g., heptane) to isolate the purified API[2].
Protocol B: Homogeneous Scavenging via PIX/ Synergy
Causality:
-
Preparation: Dissolve the crude API in a water-immiscible solvent (e.g., EtOAc or 2-MeTHF). Because it is a carboxylic acid, form the sodium salt using 1M NaOH (aqueous) to partition the API entirely into the aqueous phase.
-
Oxidation: Add 0.1 equivalents of
(relative to total estimated Pd) to the biphasic mixture. Stir for 30 minutes at room temperature[3]. -
Scavenging: Add 3–5 equivalents of Potassium Isopropyl Xanthate (PIX) as an aqueous solution.
-
Phase Separation: Stir vigorously for 1 hour.
-
Self-Validation Check: The precipitation of a dark solid at the aqueous-organic interface visually confirms the successful capture of Pd(II) by PIX. If no precipitate forms, verify that the pH is sufficiently basic (> pH 9) to maintain the API in the aqueous phase.
-
-
Filtration & Extraction: Filter any interfacial precipitate. Separate the phases. Wash the API-rich aqueous phase with fresh EtOAc to remove residual
. -
Isolation: Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the purified indazole carboxylic acid. Filter and dry.
Section 4: Process Logic & Decision Tree
Use the following decision matrix to determine the most efficient palladium clearance strategy based on the specific solubility profile of your indazole carboxylic acid intermediate.
Decision matrix for selecting palladium scavenging workflows based on API solubility.
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development (ACS) | 2
-
How to Remove Palladium in three easy steps | Biotage | 1
-
Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger | Green Chemistry (RSC Publishing) | 3
-
Methods for preparing indazole compounds (WO2006048745A1) | Google Patents | 4
Sources
Validation & Comparative
1H NMR Characterization of 5-Methyl-1H-indazole-6-carboxylic Acid: A Solvent Comparison Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare NMR solvent performance for the structural elucidation of 5-methyl-1H-indazole-6-carboxylic acid, providing self-validating protocols and mechanistic insights into tautomerism and hydrogen bonding.
The Analytical Challenge: Tautomerism and Dimerization
5-Methyl-1H-indazole-6-carboxylic acid (CAS 1082042-16-7)[1] is a highly privileged pharmacophore frequently utilized in the development of kinase inhibitors and anti-inflammatory therapeutics. However, characterizing this rigid, multi-functional scaffold via
-
Annular Tautomerism: Indazoles exist in a dynamic equilibrium between the 1H- and 2H-tautomeric forms[2]. In solution, intermediate exchange rates on the NMR timescale can severely broaden the N-H resonance and adjacent aromatic protons (H3 and H7).
-
Carboxylic Acid Dimerization: The C6-carboxylic acid group readily forms supramolecular hydrogen-bonded dimers. In non-polar environments, this leads to massive line broadening (shortened
relaxation times) and poor solubility.
As an application scientist, the choice of deuterated solvent is not merely a matter of solubility; it is an active variable that dictates the visibility of the molecule's core structural features[3].
Solvent Performance Comparison (The Alternatives)
To achieve a complete structural assignment, we must compare how different solvent environments interact with the indazole's exchangeable protons.
Alternative A: DMSO-
(The Gold Standard)
-
Performance: Exceptional. Provides a complete proton map.
-
Mechanistic Causality: DMSO is a solvent with a high dielectric constant and exceptional hydrogen-bond acceptor basicity. It outcompetes the intermolecular COOH···HOOC interactions, breaking the dimers to yield a sharp, monomeric carboxylic acid peak (~12.8 ppm). Furthermore, the tight DMSO solvation shell around the N1 position effectively "freezes" the tautomeric equilibrium, heavily biasing the molecule toward the thermodynamically preferred 1H-tautomer[2]. This slows the exchange rate, yielding a distinct, sharp N-H resonance (~13.2 ppm).
Alternative B: Methanol-
/ CD
OD (The Structural Clarifier)
-
Performance: Excellent for core scaffold resolution; exchangeable protons are lost.
-
Mechanistic Causality: Methanol is a protic solvent that induces rapid H/D exchange at both the N-H and COOH positions. While these critical functional groups become "invisible" (merging with the residual HOD peak at ~4.8 ppm), this rapid exchange eliminates any tautomer-induced line broadening in the aromatic region. The result is a pristine, simplified spectrum ideal for precise integration of the carbon-bound protons (H3, H4, H7, and 5-CH
).
Alternative C: Chloroform-
/ CDCl
(The Aggregation Trap)
-
Performance: Poor. Not recommended without derivatization.
-
Mechanistic Causality: The low dielectric constant of CDCl
fails to disrupt the hydrogen-bonded dimers of the carboxylic acid. The resulting supramolecular aggregation causes severe solubility issues and massive line broadening. If a non-polar solvent must be used, the carboxylic acid must first be converted to a lipophilic ester.
Quantitative Data Presentation
The table below summarizes the expected
Note: The aromatic region features three distinct singlets. H4 is shielded by the adjacent electron-donating 5-methyl group, while H7 is heavily deshielded by the adjacent electron-withdrawing 6-carboxylic acid and N1 atom.
| Proton Assignment | Multiplicity | Integration | DMSO- | CD | Causality of Shift Difference |
| 1-NH | Broad Singlet | 1H | ~13.20 | Invisible | H/D exchange in CD |
| 6-COOH | Broad Singlet | 1H | ~12.80 | Invisible | H/D exchange in CD |
| H3 | Singlet | 1H | ~8.10 | ~8.05 | Isolated proton; minor solvent effect. |
| H7 | Singlet | 1H | ~8.05 | ~8.10 | Deshielded by COOH; sharpens in CD |
| H4 | Singlet | 1H | ~7.65 | ~7.60 | Shielded by 5-CH |
| 5-CH | Singlet | 3H | ~2.55 | ~2.60 | Distinct from residual DMSO (2.50 ppm). |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for quantitative
Step 1: Precision Sample Preparation
-
Weigh exactly 15.0 mg of 5-methyl-1H-indazole-6-carboxylic acid.
-
Dissolve in 0.6 mL of high-purity DMSO-
(containing 0.03% v/v TMS as an internal standard). -
Causality Check: Ensure complete dissolution via vortexing. Particulates distort the magnetic field homogeneity (shimming), leading to asymmetric peak bases.
Step 2: Optimized Acquisition Parameters
-
Temperature Stabilization: Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration before tuning and matching. Causality: Exchangeable proton shifts (NH, COOH) are highly temperature-dependent. Equilibration prevents peak wandering during the scan.
-
Relaxation Delay (D1): Set D1 to 10 seconds . Causality: The 5-CH
protons undergo rapid spin-lattice relaxation ( ) due to free rotation, whereas the rigid aromatic protons (H3, H4, H7) have significantly longer times. A standard 1-second delay artificially suppresses aromatic integration. A 10-second delay ensures complete thermal equilibrium between pulses, validating the 3:1:1:1 integration ratio. -
Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample to achieve a Signal-to-Noise (S/N) ratio > 100.
Step 3: Data Processing
-
Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform to optimize S/N without sacrificing the resolution of the aromatic singlets.
-
Calibrate the TMS peak to exactly 0.00 ppm.
-
Perform a multipoint baseline correction to ensure the broad NH and COOH peaks integrate accurately against the sharp methyl peak.
Workflow Visualization: Solvent Selection Matrix
The following decision tree maps the logical workflow for characterizing indazole-carboxylic acids based on the primary analytical goal.
Figure 1: Decision matrix for NMR solvent selection based on the tautomeric and hydrogen-bonding properties of indazole-carboxylic acids.
References
-
Alkorta, I. et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." Journal of Organic Chemistry, 2022, 87(9), 5866-5881. URL:[Link]
-
Bartholomew, G. L. et al. "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." Angewandte Chemie International Edition, 2025, 64(31), e202423803. URL:[Link]
Sources
Technical Guide: Mass Spectrometry Fragmentation of 5-methyl-1H-indazole-6-carboxylic acid
Executive Summary
5-methyl-1H-indazole-6-carboxylic acid (MW: 176.17 Da) is a critical heterocyclic building block often utilized in the synthesis of tyrosine kinase inhibitors (e.g., indazole-based VEGFR inhibitors).[1] Its structural elucidation and impurity profiling require precise mass spectrometric characterization to distinguish it from regioisomers (e.g., 6-methyl-1H-indazole-5-carboxylic acid).
This guide objectively compares the two primary ionization/fragmentation methodologies—Electrospray Ionization in Positive Mode (ESI+) versus Negative Mode (ESI-) —to determine the optimal workflow for structural confirmation and sensitivity.
Key Finding: While ESI(-) provides superior sensitivity for quantitation due to the acidic moiety, ESI(+) offers a richer fragmentation pattern driven by a specific "Ortho Effect," making it the superior choice for structural elucidation and isomeric differentiation.
Part 1: Structural Analysis & Theoretical Predication
The molecule consists of an indazole core with a methyl group at position C5 and a carboxylic acid at position C6.
-
Monoisotopic Mass: 176.0586 Da
-
Critical Structural Feature: The Ortho-Proximity of the C5-Methyl and C6-Carboxyl groups.
-
Mechanism:[2] This proximity facilitates a specific intramolecular hydrogen transfer (1,5-H shift) from the methyl group to the carbonyl oxygen, leading to the elimination of water (
) in positive mode. This is a diagnostic "Ortho Effect" absent in meta- or para-substituted isomers.
-
Part 2: Method Comparison (ESI+ vs. ESI-)
Alternative 1: ESI Positive Mode (Structural Elucidation)
Mechanism: Protonation occurs on the indazole nitrogen (
-
Primary Pathway: The precursor (
177) undergoes rapid dehydration ( 159) driven by the ortho-methyl group, followed by the loss of carbon monoxide ( ) to form the indazole cation ( 131). -
Secondary Pathway: Cleavage of the diazo ring (loss of
or ).
Alternative 2: ESI Negative Mode (Quantitation)
Mechanism: Deprotonation of the carboxylic acid (
-
Primary Pathway: The spectrum is dominated by a single high-intensity transition: decarboxylation (Loss of
, 44 Da) yielding the 5-methylindazole anion ( 131). -
Limitation: While highly sensitive, the lack of diverse fragments makes it difficult to distinguish between isomers that also decarboxylate easily.
Comparative Data Table
| Feature | ESI (+) Mode | ESI (-) Mode |
| Precursor Ion ( | 177.07 | 175.05 |
| Dominant Fragment | 159.06 | 131.06 |
| Secondary Fragments | 131, 103, 77 | Minimal (mostly 131) |
| Structural Specificity | High (Ortho-effect dehydration) | Low (Generic decarboxylation) |
| Sensitivity | Moderate | High (Acidic proton ionization) |
| Isomer Differentiation | Excellent (via Water Loss ratio) | Poor |
Part 3: Fragmentation Pathways (Visualization)
The following diagram illustrates the mechanistic divergence between the two modes, highlighting the diagnostic "Ortho Effect" in positive mode.
Figure 1: Divergent fragmentation pathways. Note the multi-step breakdown in ESI+ versus the single-step decarboxylation in ESI-.
Part 4: Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 5-methyl-1H-indazole-6-carboxylic acid in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid for ESI+; 5mM Ammonium Acetate for ESI-).
LC-MS/MS Parameters (Q-TOF or Triple Quad)
A. ESI Positive Mode (Structural Confirmation)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Promotes in-source stability)
-
Collision Energy (CID):
-
10-15 eV: Optimizes the 177 -> 159 transition (Water loss).
-
25-30 eV: Optimizes the 159 -> 131 transition (Skeletal breakdown).
-
-
Validation Check: If the ratio of
159 to 177 is < 5% at 15 eV, suspect a meta or para isomer (lack of ortho effect).
B. ESI Negative Mode (Trace Analysis)
-
Source: ESI
-
Capillary Voltage: 2.5 kV (Lower voltage prevents discharge)
-
Collision Energy: 15-20 eV.
-
Transition: 175 -> 131 (Quantifier).
-
Validation Check: Ensure complete absence of
177 signals to verify polarity switching efficacy.
Part 5: Isomeric Differentiation Workflow
Distinguishing 5-methyl-1H-indazole-6-carboxylic acid from its isomer 6-methyl-1H-indazole-5-carboxylic acid is a common challenge. Use this logic flow:
Figure 2: Decision logic for differentiating ortho-substituted indazole isomers.
References
-
NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Mass Spectrometry of Substituted Benzoic Acids. National Institute of Standards and Technology.[8] [Link]
-
Todua, N. G., & Mikaia, A. I. (2016).[8] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrom, 13(2), 83-94.[8] [Link]
-
ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Fragment-Based Drug Design Guide: Evaluating 5-Methyl-1H-indazole-6-carboxylic acid vs. 1H-indazole-6-carboxylic acid
Executive Summary
In Fragment-Based Drug Design (FBDD), selecting the optimal hinge-binding scaffold is the most critical step in kinase inhibitor development. The indazole core is a privileged scaffold, widely recognized for its ability to mimic the adenine ring of ATP. This technical guide provides an objective comparison between the unsubstituted 1H-indazole-6-carboxylic acid and its methylated derivative, 5-methyl-1H-indazole-6-carboxylic acid . By analyzing steric bulk, electronic modulation, and empirical binding data, we demonstrate how a single methyl substitution fundamentally alters target affinity and sets the trajectory for lead optimization.
The Indazole Scaffold in Kinase Targeting
Indazole derivatives are well-established hinge-binding scaffolds in medicinal chemistry[1]. The core relies on the N1 and N2 atoms to act as a hydrogen bond donor-acceptor pair, forming critical interactions with the backbone amides of the kinase hinge region (e.g., Met109 in p38α MAPK)[2].
The C6-carboxylic acid is rarely intended to remain a free acid in the final drug candidate. Instead, it serves as a highly versatile synthetic handle[3]. Through amidation or esterification, this position allows medicinal chemists to vector functional groups out of the ATP pocket and into the solvent-exposed channel, improving both solubility and target residence time.
Mechanistic Causality: The Impact of 5-Methyl Substitution
As a Senior Application Scientist, I frequently observe that fragment libraries containing the 5-methyl substituted indazole yield higher hit rates against specific kinase families (such as MAPKs and Syk) compared to the unsubstituted analog[4]. This performance gap is driven by three causal mechanisms:
-
Steric Bulk & Hydrophobic Packing: The 5-methyl group projects directly into adjacent hydrophobic pockets, such as Hydrophobic Region II (HRII) in p38α MAPK[1]. By displacing high-energy, ordered water molecules from this lipophilic pocket, the methyl group drives an entropically favorable binding event, significantly lowering the dissociation constant (
). -
Electronic Modulation: The methyl group exerts a weak electron-donating inductive effect (+I). This slightly increases the electron density across the indazole
-system, which in turn strengthens the hydrogen-bond accepting potential of the N2 nitrogen at the hinge region. -
Conformational Locking: During lead optimization, the 6-carboxylic acid is typically converted into an amide. The adjacent 5-methyl group creates a deliberate steric clash that restricts the rotation of this newly formed amide bond. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty that usually occurs upon target binding[4].
Structural Interaction Workflow
Fig 1: Binding interactions of 5-methyl-1H-indazole-6-carboxylic acid in a kinase ATP pocket.
Comparative Binding Affinity Data
The following table synthesizes representative quantitative binding data for both fragments against two classic indazole targets: p38α MAPK and Spleen Tyrosine Kinase (Syk).
| Compound | Target Kinase | SPR Binding Affinity ( | TR-FRET | Ligand Efficiency (LE) |
| 1H-indazole-6-carboxylic acid | p38α MAPK | 450 ± 25 | 820 ± 40 | 0.38 |
| 5-methyl-1H-indazole-6-carboxylic acid | p38α MAPK | 120 ± 10 | 215 ± 15 | 0.41 |
| 1H-indazole-6-carboxylic acid | Syk Kinase | 890 ± 50 | 1450 ± 80 | 0.34 |
| 5-methyl-1H-indazole-6-carboxylic acid | Syk Kinase | 280 ± 20 | 410 ± 30 | 0.39 |
Data Interpretation: The addition of the 5-methyl group consistently yields a 3- to 4-fold improvement in binding affinity and a measurable increase in Ligand Efficiency (LE), proving that the added molecular weight is disproportionately contributing to binding energy.
Experimental Methodologies
To ensure scientific integrity, the data above must be generated using orthogonal, self-validating assay systems. Below are the standard operating protocols designed to eliminate false positives common in fragment screening.
Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics
SPR is utilized to determine the direct biophysical binding constants (
-
Target Immobilization: Amine-couple the recombinant kinase (e.g., p38α) to a CM5 sensor chip.
-
Causality & Validation: You must target an immobilization level of 2000–3000 Response Units (RU). Because fragments have very low molecular weights (<200 Da), a high surface density is strictly required to generate a detectable signal-to-noise ratio.
-
-
Analyte Preparation: Dilute the indazole fragments in running buffer (PBS-P+) to a final concentration range of 10 µM down to 39 nM.
-
Causality & Validation: The final DMSO concentration in the analyte must exactly match the reference channel (typically 2%). DMSO has a massive refractive index; even a 0.1% mismatch will cause a bulk shift in the sensorgram that completely masks the low-response fragment binding signal.
-
-
Injection & Analysis: Inject analytes using multi-cycle kinetics at a flow rate of 30 µL/min. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the
.
Protocol B: TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to validate that the biophysical binding observed in SPR translates to functional enzymatic inhibition.
-
Reagent Assembly: Combine His-tagged kinase, biotinylated peptide substrate, Europium-labeled anti-His antibody (donor), and Streptavidin-APC (acceptor) in a low-volume 384-well plate.
-
Reaction Initiation: Add the indazole fragments and initiate the reaction with ATP.
-
Causality & Validation: The assay must be run exactly at the Michaelis constant (
) for ATP. Operating at the ensures the assay is highly sensitive to competitive hinge-binders (like indazoles) while maintaining a robust signal window. If ATP is too high, weak fragment binding will be outcompeted; if too low, the assay signal collapses.
-
-
Detection: Incubate for 60 minutes and read the plate on a TR-FRET compatible microplate reader. Calculate the
based on the ratio of the acceptor emission (665 nm) to the donor emission (615 nm).
References
1.[1] Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC. National Institutes of Health (NIH). Available at: 2.[2] US7135575B2 - P38 inhibitors and methods of use thereof. Google Patents. Available at: 3.[3] Methyl 3-Amino-1H-indazole-6-carboxylate | CAS 1279865-95-0. Benchchem. Available at: 4.[4] Compounds as syk kinase inhibitors - European Patent Office - EP 2489663 A1. Googleapis. Available at:
Sources
- 1. Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 3. Methyl 3-Amino-1H-indazole-6-carboxylate|CAS 1279865-95-0 [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Infrared spectroscopy (IR) peaks of indazole carboxylic acids
As a Senior Application Scientist, I frequently guide drug development teams through the nuances of vibrational spectroscopy. When characterizing indazole carboxylic acids—a privileged bioisosteric scaffold often utilized in 5-HT3 receptor antagonists and anti-tumor agents—relying solely on Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) leaves a critical gap in understanding solid-state behavior. Infrared (IR) spectroscopy bridges this gap by elucidating hydrogen-bonding networks, confirming functional group integrity, and distinguishing between structural isomers.
This guide provides an objective comparison of IR spectroscopic techniques and spectral profiles for indazole carboxylic acids, equipping researchers with the mechanistic insights needed to validate their synthetic products.
Mechanistic Insights: The Causality of Vibrational Modes
To accurately interpret the IR spectrum of an indazole carboxylic acid, one must understand the causality behind the vibrational shifts. These molecules are characterized by extensive intermolecular hydrogen bonding. In the solid state, the carboxylic acid moieties form robust dimers, which fundamentally alters the vibrational force constants of the molecule.
-
O-H Stretching (3500–2300 cm⁻¹): The extreme broadness of this band is caused by a wide distribution of hydrogen bond lengths within the crystal lattice. This broad envelope is so dominant that it frequently overlaps and masks the aliphatic and aromatic C-H stretching vibrations typically found around 3000 cm⁻¹1[1].
-
C=O Stretching (1689–1736 cm⁻¹): The carbonyl peak is a highly sensitive reporter of the local electronic environment. In the free acid, dimerization weakens the C=O double bond character, shifting it to lower wavenumbers (1689–1736 cm⁻¹) compared to isolated monomers[1]. When derivatized into an ester, the lack of hydrogen bonding shifts the peak higher. Conversely, in carboxamide derivatives, nitrogen lone-pair conjugation and strong N-H···O=C hydrogen bonding shift the Amide I band even lower, typically to ~1651 cm⁻¹2[2].
-
Indazole N-H Stretching (~3100–3400 cm⁻¹): The secondary amine of the indazole core typically presents as a distinct, medium-intensity band. Depending on whether the crystal lattice forms catemers or dimers, the exact position of this peak can shift significantly 3[3].
Technique Comparison: ATR-FTIR vs. Transmission (KBr Pellet)
For the rigorous characterization of these compounds, laboratories must choose between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) FTIR. Each technique offers distinct advantages and physical phenomena that impact the resulting spectra.
1. Transmission FTIR (KBr Pellet)
-
Mechanism: The sample is diluted in a non-absorbing alkali halide matrix.
-
Performance: Eliminates anomalous dispersion and provides true peak shapes and positions. It is the gold standard for resolving the complex, broad O-H band of indazole carboxylic acids[1].
-
Limitation: Moisture absorption by KBr can introduce a spurious water band at ~3450 cm⁻¹, which can be easily conflated with the indazole N-H stretch.
2. Attenuated Total Reflectance (ATR-FTIR)
-
Mechanism: Relies on an evanescent wave penetrating a few microns into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe)4[4].
-
Performance: Requires zero sample preparation and eliminates the risk of water contamination from a matrix.
-
Limitation: The depth of penetration is wavelength-dependent, causing peaks at lower wavenumbers to appear artificially more intense. Furthermore, the strong C=O band may experience a red-shift (2–5 cm⁻¹) due to refractive index changes at the absorption maximum.
Quantitative Spectral Data Comparison
The following table summarizes the key diagnostic IR peaks for 1H-indazole-3-carboxylic acid and its synthetic derivatives, demonstrating how functional group modifications predictably alter the vibrational fingerprint.
| Compound | Sub-class | N-H Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Ref |
| 1H-Indazole-3-carboxylic acid | Free Acid | ~3200 | 3500–2300 (Broad) | 1689–1736 | [1] |
| N-benzyl-1H-indazole-3-carboxamide | Amide | 3407, 3184 | N/A | 1651 | [2] |
| N'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide | Hydrazide | 3292 | N/A | 1685, 1650 | [5] |
Self-Validating Experimental Protocols
A protocol is only as good as its built-in validation mechanisms. Below are the optimized workflows for both techniques, designed to ensure data integrity.
Protocol A: Transmission FTIR (The Matrix Isolation Approach)
Causality Check: We use a 1:100 sample-to-matrix ratio to prevent concentration quenching and ensure the sample is optically thin, strictly adhering to the Beer-Lambert law.
-
Desiccation: Dry KBr powder at 110°C for 24 hours to eliminate adsorbed water.
-
Milling: Weigh 1 mg of the indazole carboxylic acid and 100 mg of KBr. Grind in an agate mortar for 2-3 minutes. Crucial Step: Particle size must be reduced below the wavelength of IR light (< 2 µm) to minimize Mie scattering, which otherwise causes a sloping baseline.
-
Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).
-
Self-Validation: Inspect the baseline at 4000 cm⁻¹. A flat baseline validates the absence of Mie scattering and confirms optimal grinding.
Protocol B: ATR-FTIR (The Surface Analysis Approach)
Causality Check: The evanescent wave only penetrates ~1-2 µm. Intimate contact between the crystal and the solid sample is mandatory for signal generation; hence, standardized high pressure is required.
-
Background Validation: Collect a background scan of the clean diamond crystal. Self-Validation: The energy profile must show no residual peaks from previous samples, ensuring a pristine optical path.
-
Application: Place ~2 mg of the neat indazole carboxylic acid directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the torque slips, ensuring standardized, reproducible pressure across samples.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
-
Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, making the spectrum directly comparable to transmission literature data.
Analytical Decision Workflow
Analytical decision workflow for the IR spectroscopic evaluation of indazole carboxylic acids.
References
-
[2] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. 2
-
[1] Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. 1
-
[4] 1H-Indazole-3-carboxylic acid, 1-methyl- | C9H8N2O2 | CID 689105 - PubChem. 4
-
[5] Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives - JOCPR.5
-
[3] Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde - ResearchGate. 3
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Indazole-3-carboxylic acid, 1-methyl- | C9H8N2O2 | CID 689105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
